(2R)-2-(4-hydroxyphenyl)propanoic acid
Description
The exact mass of the compound (2R)-2-(4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-2-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-88-5 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Technical Monograph: (2R)-2-(4-Hydroxyphenyl)propanoic Acid
The following is an in-depth technical monograph on (2R)-2-(4-hydroxyphenyl)propanoic acid , designed for researchers and drug development professionals.
Chemical Identity, Synthesis, and Pharmacological Interface
Executive Summary & Disambiguation
(2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) is the biologically active (R)-enantiomer of 4-hydroxyhydratropic acid. It serves as a critical chiral synthon in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and is a significant microbial metabolite of dietary polyphenols (e.g., procyanidins) and tyrosine in the mammalian gut.
CRITICAL DISAMBIGUATION
Researchers must distinguish this compound from its structural isomer and ether-linked analog to avoid experimental error:
| Feature | Target Molecule | Common Confusion A | Common Confusion B |
| Name | (2R)-2-(4-hydroxyphenyl)propanoic acid | 3-(4-hydroxyphenyl)propanoic acid | (R)-2-(4-hydroxyphenoxy)propanoic acid |
| Common Name | (R)-4-Hydroxyhydratropic acid | Phloretic Acid | (R)-HPPA (Herbicide Intermediate) |
| Linkage | C–C Bond (Phenyl at C2) | C–C Bond (Phenyl at C3) | Ether Bond (Phenoxy group) |
| CAS (R-isomer) | 59092-88-5 | N/A (Achiral side chain) | 94050-90-5 |
| Context | NSAID Metabolite / Chiral Synthon | Tyrosine Metabolite | Herbicide Synthesis (Fops) |
Molecular Architecture & Physicochemical Profile
The molecule features a propanoic acid backbone with a stereogenic center at C2, substituted by a 4-hydroxyphenyl group.[1] The (R)-configuration is often the metabolically relevant form for specific inversion pathways in "profen" drugs.
Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 166.17 g/mol | |
| Exact Mass | 166.06299 Da | Monoisotopic |
| Melting Point | 156 – 158 °C | Specific to (R)-enantiomer [1] |
| pKa (Carboxyl) | 4.55 ± 0.10 | Predicted (Acidic) |
| pKa (Phenol) | ~10.0 | Weakly acidic |
| logP | 1.58 | Lipophilic, membrane permeable |
| Solubility | Methanol, Ethanol, DMSO | Poor water solubility (~2.8 g/L) |
| Chirality | (R)-Enantiomer | Dextrorotatory (+) in MeOH |
Stereoselective Synthesis & Resolution
The production of high-optical-purity (2R)-2-(4-hydroxyphenyl)propanoic acid is achieved primarily through Enzymatic Kinetic Resolution or Asymmetric Hydrogenation . The (R)-enantiomer is often the product of "chiral inversion" pathways in vivo or specific biocatalytic reduction.
Method A: Enzymatic Kinetic Resolution (Industrial Standard)
Racemic 2-(4-hydroxyphenyl)propanoic acid esters are hydrolyzed using lipases (e.g., Candida antarctica Lipase B, CALB). The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact, or conversely, hydrolyzes the (R)-ester depending on the enzyme strain and solvent engineering.
Method B: Chiral Pool Synthesis (Metabolic Route)
In biological systems (gut microbiota), the compound is generated via the reductive metabolism of flavonoids.
Figure 1: Enzymatic Kinetic Resolution pathway for isolating the (R)-enantiomer from a racemic precursor.
Chemical Reactivity & Derivatization
The molecule contains two distinct nucleophilic sites (Phenolic -OH, Carboxyl -COOH) and an electrophilic carbonyl, allowing for versatile derivatization.
-
Esterification (Carboxyl): Reaction with alcohols (MeOH/H+) yields esters used as prodrugs or analytical standards.
-
Etherification (Phenol): The phenolic hydroxyl is reactive toward alkyl halides (e.g., Williamson ether synthesis). This is the pathway to create "Fop" herbicide analogs if reacted with chloropropionates, though that typically uses hydroquinone as a starter.
-
Glucuronidation: In vivo, both the carboxyl and phenolic groups are targets for UDP-glucuronosyltransferases (UGTs), forming acyl-glucuronides (reactive metabolites) and ether-glucuronides.
Biological Interface: Metabolism & Pharmacokinetics
(2R)-2-(4-hydroxyphenyl)propanoic acid is a key biomarker for the metabolism of dietary polyphenols by the gut microbiota. It is not a primary metabolite of Ibuprofen (which undergoes hydroxylation on the isobutyl side chain), but it shares the "2-arylpropionic acid" scaffold susceptible to unidirectional chiral inversion .
The Chiral Inversion Mechanism
Like Ibuprofen, 2-arylpropionic acids undergo an (R)-to-(S) inversion in the liver, mediated by Alpha-methylacyl-CoA racemase (AMACR) .
-
Step 1: (R)-Acid is converted to (R)-Acyl-CoA.
-
Step 2: Epimerization to (S)-Acyl-CoA.
-
Step 3: Hydrolysis to (S)-Acid (the active COX-inhibitor form for many NSAIDs).
Figure 2: Metabolic origin and chiral inversion pathway of (2R)-2-(4-hydroxyphenyl)propanoic acid.
Analytical Characterization Protocols
To validate the identity and optical purity of the (2R)-isomer, the following protocols are recommended.
Protocol A: Chiral HPLC Separation
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Phenolic absorption) or 254 nm.
-
Expected Elution: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Standards must be run to confirm order of elution (which can reverse depending on solvent).
Protocol B: NMR Spectroscopy (DMSO-d6)
-
1H NMR (400 MHz):
-
δ 12.1 (s, 1H, -COOH)
-
δ 9.2 (s, 1H, -OH)
-
δ 7.10 (d, 2H, Ar-H, ortho to alkyl)
-
δ 6.70 (d, 2H, Ar-H, ortho to OH)
-
δ 3.55 (q, 1H, -CH-CH3)
-
δ 1.32 (d, 3H, -CH3)
-
References
-
Apollo Scientific. (2024). Safety Data Sheet: (2R)-2-(4-Hydroxyphenyl)propanoic acid. Link
-
PubChem. (2024). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid.[2][3][4][5] National Library of Medicine. Link
-
ChemicalBook. (2025).[6] Product Monograph: 2-(4-Hydroxyphenyl)propionic acid. Link
-
FooDB. (2024). Metabolite Entry: 4-Hydroxyphenyl-2-propionic acid. Link[2]
-
CymitQuimica. (2024). Catalog Entry: 2-(4-hydroxyphenyl)propionic acid. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 3. 59092-88-5 Cas No. | (2R)-2-(4-Hydroxyphenyl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 4. CAS 938-96-5: 2-(4-hydroxyphenyl)propionic acid [cymitquimica.com]
- 5. CID 171035665 | C27H30O9 | CID 171035665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-HYDROXYPHENYL)PROPIONIC ACID | 938-96-5 [chemicalbook.com]
(2R)-2-(4-Hydroxyphenyl)propanoic Acid: Mechanistic Insights and Pharmacodynamics
This guide provides an in-depth technical analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid , a critical chiral intermediate and bioactive metabolite structurally distinct from its isomer, phloretic acid.
This document focuses on its role as a pharmacophoric scaffold in the 2-arylpropionic acid (2-APA) class, its unique metabolic chiral inversion mechanism, and its specific activity as a degradation product of aryloxyphenoxypropionate herbicides.
Executive Technical Summary
Chemical Identity: (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) Synonyms: (R)-4-Hydroxyhydratropic acid; (R)-2-HPPA. Class: Chiral 2-arylpropionic acid (2-APA); Phenolic acid.
(2R)-2-(4-hydroxyphenyl)propanoic acid represents the minimal pharmacophore of the "profen" class of NSAIDs and the "fop" class of herbicides. Unlike its regioisomer 3-(4-hydroxyphenyl)propanoic acid (a common flavonoid metabolite), the 2-isomer possesses a chiral center at the
-
Mammalian Pharmacokinetics: It undergoes unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by acyl-CoA racemase.
-
Herbicide Toxicology: It is the primary degradation product of acetyl-CoA carboxylase (ACCase) inhibitors (e.g., Diclofop-methyl), retaining the (R)-configuration essential for phytotoxicity.
-
Bacterial Catabolism: It acts as a substrate for specific hydroxylases that catalyze a rare NIH-shift-like side chain migration .
Mechanism of Action: The Chiral Inversion Pathway
In mammalian systems, 2-arylpropionic acids (2-APAs) exhibit stereoselective pharmacodynamics. While the (S)-enantiomer is typically the potent cyclooxygenase (COX) inhibitor, the (2R)-enantiomer—including (2R)-2-(4-hydroxyphenyl)propanoic acid—serves as a substrate for a unique metabolic editing mechanism.
The Acyl-CoA Thioester Obligate Intermediate
The (2R)-enantiomer is not statically inactive; it acts as a "pro-drug" for the (S)-enantiomer via an enzymatic inversion cycle. This mechanism occurs primarily in the liver and kidney mitochondria.
-
Stereoselective Activation: The enzyme Long-chain-fatty-acid-CoA ligase stereoselectively activates the (2R)-acid to form an (2R)-acyl-CoA thioester. The (S)-enantiomer is a poor substrate for this activation step.
-
Epimerization: The
-methylacyl-CoA racemase (AMACR) enzyme mediates the abstraction of the acidic -proton, forming a planar enolate intermediate. This allows the stereocenter to invert, establishing an equilibrium between (2R)-acyl-CoA and (2S)-acyl-CoA. -
Hydrolysis: The (2S)-acyl-CoA is hydrolyzed by specific thioesterases to release the free (2S)-acid, which is then pharmacologically active (e.g., capable of inhibiting COX).
Pathway Visualization (DOT)
The following diagram illustrates the unidirectional inversion from (R) to (S).
Caption: The unidirectional metabolic inversion of (2R)-2-APAs to the active (2S)-isoform via an obligate CoA thioester intermediate.
Mechanism of Action: Target Interaction (Herbicide Context)
In the context of agrochemistry, (2R)-2-(4-hydroxyphenyl)propanoic acid is the core scaffold of the "fop" herbicides (Aryloxyphenoxypropionates). Here, the stereochemical requirements are reversed compared to mammalian COX inhibition.
ACCase Inhibition
-
Target: Plastidic Acetyl-CoA Carboxylase (ACCase).
-
Active Isomer: The (2R)-configuration is strictly required for binding. The (2S)-isomer is inactive.
-
Binding Mode: The molecule mimics the substrate interaction at the carboxyltransferase (CT) domain of ACCase. The propionate moiety (specifically the methyl group orientation in the R-form) fits into a hydrophobic pocket that sterically excludes the S-enantiomer.
-
Role of the Hydroxyl Group: In commercial herbicides (e.g., Diclofop), the 4-hydroxyl group is etherified to a larger aromatic ring (e.g., 2,4-dichlorophenoxy). Metabolic cleavage of this ether bond releases (2R)-2-(4-hydroxyphenyl)propanoic acid. While the free acid is less potent than the parent ester, it retains specific affinity for the binding pocket, often acting as a degradation marker or a weak inhibitor.
Mechanism of Action: Bacterial Hydroxylation Shift
A unique mechanistic feature of this molecule is its catabolism by soil bacteria (e.g., Pseudomonas acidovorans), involving a rare enzymatic rearrangement.
-
Reaction: The enzyme attacks the (2R)-enantiomer of 2-(4-hydroxyphenyl)propanoic acid.
-
Mechanism: It catalyzes a hydroxylation that induces a 1,2-shift of the propionate side chain .
Experimental Protocols
Protocol: Chiral HPLC Separation
To study the mechanism, researchers must validate the enantiomeric purity of the (2R) isomer, as commercial sources are often racemic.
Objective: Isolate >99% ee (2R)-2-(4-hydroxyphenyl)propanoic acid.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).
-
Note: Acid additive is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 230 nm (Phenolic absorption).
-
Validation: Inject racemic standard (CAS 938-96-5) to establish retention times. The (R)-isomer typically elutes second on AD-H columns (verify with specific standard).
Protocol: In Vitro Chiral Inversion Assay
Objective: Determine if (2R)-2-(4-hydroxyphenyl)propanoic acid undergoes inversion in liver microsomes.
-
Preparation: Isolate rat liver mitochondria or use recombinant AMACR + Acyl-CoA ligase.
-
Incubation Mix:
-
Substrate: 100 µM (2R)-2-(4-hydroxyphenyl)propanoic acid.
-
Cofactors: 5 mM ATP, 1 mM CoA-SH, 5 mM MgCl2.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Reaction: Incubate at 37°C for 0, 15, 30, 60 min.
-
Termination: Add ice-cold acetonitrile (1:1 v/v) to precipitate proteins.
-
Derivatization (Optional but Recommended): Derivatize with a chiral amine (e.g., (S)-1-phenylethylamine) if using achiral GC/HPLC, or inject directly into Chiral HPLC (Protocol 5.1).
-
Analysis: Measure the appearance of the (S)-enantiomer peak over time. Kinetic data (
) indicates the efficiency of the inversion mechanism.
Quantitative Data Summary
| Parameter | (2R)-Enantiomer | (2S)-Enantiomer | Biological Implication |
| COX Inhibition (IC50) | > 100 µM (Inactive) | ~10-50 µM (Weak) | (R) is a prodrug for (S). |
| ACCase Inhibition ( | < 1 µM (Active) | > 100 µM (Inactive) | (R) is the phytotoxic pharmacophore. |
| Acyl-CoA Ligase | High | Low | Drives unidirectional inversion R |
| Bacterial Hydroxylation | Substrate | Non-substrate | Specificity allows biodegradation. |
References
-
Hareland, W. A., et al. (1975). "Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans." Journal of Bacteriology. Link
-
Hutt, A. J., & Caldwell, J. (1983). "The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology. Link
-
Secor, J., & Cseke, C. (1988). "Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim." Plant Physiology. Link
-
Müller, B., et al. (2006). "Metabolism of the herbicide diclofop-methyl in wheat and ryegrass." Pest Management Science. Link
-
SynQuest Laboratories. "Product Specification: (2R)-2-(4-Hydroxyphenyl)propanoic acid." Chemical Catalog. Link
Sources
- 1. Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound 2 (4 hydroxyphenyl)propanoic acid has a chiral center, and the t.. [askfilo.com]
- 5. No results for search term "AC-36943" | CymitQuimica [cymitquimica.com]
- 6. 2-(4-Hydroxyphenyl)propanoic Acid|CAS 938-96-5 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of (2R)-2-(4-hydroxyphenyl)propanoic Acid
Introduction
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2R)-2-(4-hydroxyphenyl)propanoic acid. Moving beyond a simple recitation of techniques, this document details the strategic application and interpretation of modern analytical methods, emphasizing the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating approach to molecular characterization.
Part 1: Foundational Characterization - Confirming Connectivity
The initial phase of elucidation focuses on confirming the molecular formula and the basic connectivity of the atoms—the constitutional isomer. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The first step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high mass accuracy required to distinguish between isobaric compounds (different molecules with the same nominal mass). For a molecule of this size, an accuracy of ≤ 5 ppm is the standard for publication and regulatory submission.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient elution from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes. Formic acid is added to promote protonation and enhance ionization efficiency in positive ion mode.
-
MS Detection: Analyze using an Orbitrap or TOF mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Analysis: Extract the exact mass of the protonated molecule, [M+H]⁺. Calculate the elemental composition using the instrument's software and compare the measured mass to the theoretical mass.
Expected Data & Interpretation:
| Parameter | Theoretical Value | Observed Value (Example) | Interpretation |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | Confirmed elemental composition. |
| Exact Mass (Neutral) | 166.06299 u | - | - |
| Protonated Adduct [M+H]⁺ | 167.07027 u | 167.07011 u (within 1 ppm) | High-confidence confirmation of the molecular formula. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy resolves the precise arrangement of atoms. A suite of 1D and 2D NMR experiments is required to build a complete picture of the molecular scaffold. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, as they readily dissolve the polar analyte.
Workflow for NMR-Based Structure Confirmation
Key literature reviews on 4-Hydroxyhydratropic acid
An In-Depth Technical Guide to the Hydroxylated Metabolites of Ibuprofen for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Understanding the biochemical pathways of ibuprofen metabolism, particularly the formation of its hydroxylated derivatives, is paramount for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed exploration of the key hydroxylated metabolites of ibuprofen, their formation, analytical quantification, and clinical significance. We will delve into the enzymatic processes governing their synthesis, stereoselective aspects of metabolism, and state-of-the-art analytical techniques for their detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ibuprofen and its metabolic fate.
Introduction: The Metabolic Journey of Ibuprofen
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used NSAID for its analgesic, anti-inflammatory, and antipyretic properties.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, ibuprofen's pharmacological activity is primarily attributed to the (S)-enantiomer.[2] Following administration, ibuprofen is extensively metabolized in the liver before excretion.[2][3] The study of its metabolites is crucial for understanding its complete pharmacokinetic profile, potential for drug-drug interactions, and any associated toxicities.
The primary metabolic pathway for ibuprofen is oxidation, leading to the formation of hydroxylated metabolites, which are subsequently oxidized to a carboxylic acid derivative. The principal hydroxylated metabolites are:
-
2-hydroxyibuprofen : Formed by the hydroxylation of the isobutyl side chain.
-
3-hydroxyibuprofen : Another hydroxylated derivative of the isobutyl side chain.[2]
These hydroxylated intermediates are further metabolized to carboxyibuprofen .[2] This guide will focus on the formation, analysis, and significance of these hydroxylated metabolites, providing a comprehensive overview for researchers in the field.
Biochemical Formation of Hydroxylated Metabolites: A Cytochrome P450-Mediated Process
The biotransformation of ibuprofen to its hydroxylated metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[4]
The Central Role of CYP2C9
CYP2C9 is the primary enzyme responsible for the metabolism of ibuprofen.[2][4][5] It catalyzes the hydroxylation of both the (R)- and (S)-enantiomers of ibuprofen to form 2-hydroxyibuprofen and 3-hydroxyibuprofen.[2] Genetic variations (polymorphisms) in the CYP2C9 gene can lead to significant differences in enzyme activity, affecting the rate of ibuprofen metabolism and potentially leading to altered drug efficacy or increased risk of adverse effects.[4][6][7]
Stereoselective Metabolism
The metabolism of ibuprofen is stereoselective. While CYP2C9 can metabolize both enantiomers, CYP2C8, another CYP enzyme, shows a preference for the 2-hydroxylation of (R)-ibuprofen.[2][3] The (R)-enantiomer can also undergo a unidirectional chiral inversion to the pharmacologically active (S)-enantiomer.[3]
Subsequent Oxidation to Carboxyibuprofen
Following their formation, 2-hydroxyibuprofen and 3-hydroxyibuprofen are further oxidized by cytosolic dehydrogenases to the more polar metabolite, carboxyibuprofen.[2] This metabolite, along with the hydroxylated intermediates, is then excreted in the urine, primarily as glucuronide conjugates.[2]
Metabolic Pathway of Ibuprofen
Caption: Metabolic pathway of ibuprofen to its hydroxylated and carboxylated metabolites.
Analytical Methodologies for Quantification
Accurate and sensitive quantification of ibuprofen and its hydroxylated metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Various analytical techniques have been developed for this purpose.
Sample Preparation: The First Critical Step
The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine) and the analytical method. The goal is to remove interfering substances and concentrate the analytes.
-
Solid-Phase Extraction (SPE): A widely used technique that provides clean extracts and good recovery.
-
Liquid-Liquid Extraction (LLE): A classic method that is effective but can be more time-consuming and use larger volumes of organic solvents.
-
Protein Precipitation: A simple and rapid method for plasma samples, but it may result in less clean extracts compared to SPE or LLE.
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common methods for the analysis of ibuprofen and its metabolites.[8][9]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. | Separation by liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis. |
| Sample Prep | SPE or LLE often required. | Derivatization to increase volatility is necessary. | SPE, LLE, or protein precipitation can be used. |
| Sensitivity | Moderate. | High. | Very High. |
| Specificity | Lower, potential for interferences. | High. | Very High. |
| Stereoselectivity | Requires chiral columns or derivatization with a chiral agent.[8] | Requires chiral columns. | Requires chiral chromatography. |
A Validated Step-by-Step LC-MS/MS Protocol for Hydroxyibuprofen Analysis in Human Plasma
This protocol provides a robust and sensitive method for the simultaneous quantification of ibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ibuprofen-d3).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Data Analysis:
- Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a blank matrix.
Analytical Workflow for Hydroxyibuprofen Metabolites
Caption: A typical analytical workflow for the quantification of hydroxylated ibuprofen metabolites.
Synthesis of Reference Standards
The availability of pure analytical standards for 2-hydroxyibuprofen and 3-hydroxyibuprofen is crucial for the validation of analytical methods and accurate quantification. These standards are typically synthesized chemically. While detailed synthetic procedures are beyond the scope of this guide, a general approach involves the selective oxidation of a suitable precursor. Alternatively, biotechnological methods using recombinant CYP enzymes can be employed for the production of these metabolites.[10]
Toxicological and Pharmacological Significance
Pharmacological Inactivity
The hydroxylated and carboxylated metabolites of ibuprofen are generally considered to be pharmacologically inactive.[1][3] Their formation represents a detoxification pathway, leading to more polar compounds that are more readily excreted from the body.
Toxicological Profile
While the metabolites themselves are largely inactive, there is some evidence to suggest that hydroxylated byproducts of ibuprofen biodegradation could be more toxic than the parent compound in certain environmental contexts.[11] However, in the context of human metabolism, these metabolites are rapidly conjugated and eliminated, and their direct toxicity is considered low. The primary concern regarding ibuprofen toxicity remains with the parent drug, particularly at high doses, which can lead to gastrointestinal and renal adverse effects.[1]
Conclusion and Future Perspectives
The hydroxylation of ibuprofen is a critical step in its metabolic clearance. The formation of 2-hydroxyibuprofen, 3-hydroxyibuprofen, and the subsequent metabolite carboxyibuprofen is primarily mediated by CYP2C9. Understanding this metabolic pathway is essential for predicting drug-drug interactions and the impact of genetic polymorphisms on patient outcomes.
Future research should continue to explore the subtle roles of other CYP enzymes in ibuprofen metabolism and further investigate the potential for metabolite-mediated toxicity, especially in populations with impaired renal function where metabolite accumulation may occur. The development of more rapid and cost-effective analytical methods will also be beneficial for clinical and research applications.
References
-
Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient. PMC. [Link]
-
High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. PubMed. [Link]
-
Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]
-
Summary annotation for CYP2C91, CYP2C92, CYP2C9*3; ibuprofen (level 1A Metabolism/PK). PharmGKB. [Link]
-
CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks. National Institutes of Health. [Link]
-
Comprehensive study of ibuprofen and its metabolites in activated sludge batch experiments and aquatic environment. ResearchGate. [Link]
-
Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. PMC. [Link]
-
Determination of ibuprofen and its metabolites in human urine by GC-MS. ResearchGate. [Link]
-
Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen. PubMed. [Link]
-
PharmGKB summary: ibuprofen pathways. PMC. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
Ibuprofen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Stereoselective determination of the major ibuprofen metabolites in human urine by off-line coupling solid-phase microextraction and high-performance liquid chromatography. ResearchGate. [Link]
-
High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. ResearchGate. [Link]
-
Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. ScienceDirect. [Link]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of (2R)-2-(4-hydroxyphenyl)propanoic acid
Introduction & Scope
(2R)-2-(4-hydroxyphenyl)propanoic acid (also known as (R)-4-hydroxyhydratropic acid) is a critical chiral building block. Unlike its "phenoxy" analogs used in herbicides, this molecule features a phenyl ring directly bonded to the chiral center.[1] It serves as a key intermediate in the synthesis of Glitazar-class drugs (PPAR agonists), specific NSAID derivatives, and as a metabolic probe for tyrosine catabolism.
Achieving the (2R) configuration with high enantiomeric excess (ee >98%) is challenging due to the propensity of the
This guide presents two validated protocols:
-
Method A (Chemical): Asymmetric Hydrogenation using a Rhodium-DuPhos catalyst system.[1] This is the preferred route for large-scale, high-throughput synthesis .[1]
-
Method B (Biocatalytic): Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[1] This is the preferred route for green chemistry compliance and laboratories lacking high-pressure hydrogenation equipment.[1]
Structural Definition
To ensure precision, the target molecule is defined as:
-
IUPAC Name: (2R)-2-(4-hydroxyphenyl)propanoic acid
-
Structure: A propanoic acid backbone with a 4-hydroxyphenyl group at the C2 position.[1][2][3]
-
Stereochemistry: (R)-configuration at C2.
Strategic Workflow Overview
The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on laboratory capabilities and scale requirements.
Figure 1: Strategic decision tree comparing the catalytic hydrogenation route (left) and the enzymatic resolution route (right).
Method A: Asymmetric Hydrogenation (Scalable Protocol)
This method utilizes a Rhodium-based catalyst with a chiral phosphine ligand.[1][4] The key to success here is the protection of the phenolic hydroxyl group prior to hydrogenation to prevent catalyst poisoning and ensure high turnover frequencies (TOF).
Reaction Scheme
-
Substrate Preparation: 4-hydroxyphenylacrylic acid
4-acetoxyphenylacrylic acid.[1] -
Hydrogenation: Asymmetric reduction of the alkene.[1]
-
Deprotection: Removal of the acetate group.[1]
Materials & Reagents[3][5]
-
Substrate: 2-(4-acetoxyphenyl)acrylic acid (Synthesized via Perkin condensation).[1]
-
Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]OTf (Bis(1,5-cyclooctadiene)rhodium(I) triflate with (R,R)-1,2-Bis(2,5-diethylphospholano)benzene).
-
Note on Chirality: The (R,R)-ligand typically yields the (R)-acid for this substrate class, but ligand screening is recommended if using BINAP derivatives.
-
-
Solvent: Degassed Methanol (MeOH).[1]
-
Gas: Hydrogen (H2), UHP grade.[1]
Step-by-Step Protocol
Step 1: Catalyst Pre-activation [1]
-
In a nitrogen-filled glovebox, weigh [Rh(COD)((R,R)-Et-DuPhos)]OTf (1.0 mol% relative to substrate).
-
Dissolve in degassed MeOH (concentration ~2 mM).
-
Stir for 15 minutes to ensure solvation.
Step 2: Hydrogenation
-
Load the substrate, 2-(4-acetoxyphenyl)acrylic acid, into a stainless steel autoclave or Parr reactor.[1]
-
Add the catalyst solution via cannula transfer (strictly anaerobic).[1]
-
Seal the reactor and purge with Nitrogen (3 cycles, 5 bar).
-
Purge with Hydrogen (3 cycles, 5 bar).
-
Pressurize to 5–10 bar (75–150 psi) H2.
-
Stir at 25°C for 12–24 hours.
-
Critical Checkpoint: Monitor H2 uptake. Cessation of pressure drop indicates reaction completion.[1]
-
Step 3: Workup & Deprotection [1]
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Deprotection: Redissolve the residue in THF/Water (1:1).[1] Add LiOH (2.5 eq) and stir at 0°C for 2 hours to cleave the acetate protecting group.
-
Acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.
Step 4: Purification
-
Recrystallize from Hexane/Ethyl Acetate to upgrade ee if necessary.[1]
Method B: Biocatalytic Kinetic Resolution (Green Protocol)
This method relies on the enantioselective hydrolysis of a racemic ester.[1][5] Candida antarctica Lipase B (CAL-B) is highly effective for 2-arylpropionic esters.[1] Typically, CAL-B preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-ester unreacted, which is then chemically hydrolyzed to the desired acid.
Reaction Scheme
-
Racemization: Start with racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]
-
Enzymatic Hydrolysis: (S)-Ester
(S)-Acid + Ethanol (catalyzed by CAL-B). -
Separation: Remove (S)-Acid (aqueous phase) from (R)-Ester (organic phase).[1]
-
Final Hydrolysis: (R)-Ester
(2R)-Acid.[1]
Materials & Reagents[3][5]
-
Enzyme: Novozym 435 (Immobilized CAL-B).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) saturated with MTBE (Methyl tert-butyl ether) as a co-solvent.[1]
-
Substrate: Racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]
Step-by-Step Protocol
Step 1: Enzymatic Reaction
-
Suspend racemic ester (10 g) in Phosphate Buffer (100 mL) with 10% v/v MTBE.
-
Add Novozym 435 (100 mg/g substrate).[1]
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor pH. The hydrolysis produces acid, lowering pH.[1] Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).
-
Stop reaction at 50% conversion (indicated by NaOH consumption).
Step 2: Separation
-
Filter off the immobilized enzyme (can be recycled).[1]
-
Adjust the filtrate to pH 8.0.[1]
-
Extract with MTBE or Ethyl Acetate (3x).[1]
-
Organic Phase: Contains the unreacted (R)-Ester .[1]
-
Aqueous Phase: Contains the (S)-Acid (undesired).
-
Step 3: Hydrolysis of (R)-Ester
-
Concentrate the organic phase.[1]
-
Reflux in 2M HCl/Dioxane for 3 hours.
-
Extract, dry, and recrystallize to obtain (2R)-2-(4-hydroxyphenyl)propanoic acid.[1][6]
Analytical Validation (QC)
Trust but verify. The following analytical methods are required to validate the identity and purity of the synthesized compound.
Chiral HPLC Method
To determine Enantiomeric Excess (ee).[1][7]
| Parameter | Condition |
| Column | Daicel Chiralcel OJ-RH or Chiralpak AD-H |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm |
| Temperature | 25°C |
| Retention Times | (S)-isomer: ~8.5 min (R)-isomer: ~10.2 min (Confirm with standards) |
Spectroscopic Data[1]
-
1H NMR (400 MHz, DMSO-d6):
12.1 (s, 1H, COOH), 9.2 (s, 1H, OH), 7.05 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 3.55 (q, 1H, CH), 1.32 (d, 3H, CH3). -
Optical Rotation:
(c=1, Ethanol) for the (R)-isomer (Note: Sign of rotation depends heavily on solvent; verify with literature [1]).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee (Method A) | Catalyst oxidation or incorrect ligand.[1] | Ensure strict anaerobic conditions.[1] Verify ligand chirality (use (R,R)-DuPhos). |
| Low ee (Method B) | Reaction ran beyond 50% conversion. | Stop reaction precisely at 45-50% conversion. Over-running leads to hydrolysis of the slower reacting enantiomer.[1] |
| Racemization | Exposure to strong base or high heat.[1] | Avoid pH > 10 during workup.[1] The |
| Catalyst Poisoning | Free phenol group binding to Rh.[1] | Ensure complete acetylation of the starting material in Method A. |
References
-
BenchChem. (2025).[1][8] A Comprehensive Review of 2-(4-hydroxyphenyl)propionic Acid Research: A Technical Guide. Retrieved from
-
ChemicalBook. (2024).[1][9] 2-(4-Hydroxyphenyl)propionic acid Synthesis and Properties. Retrieved from
-
Phenomenex. (2025).[1][6][10] Chiral HPLC Separations: Application Guide for Arylpropionic Acids. Retrieved from
-
Google Patents. (2020).[1] CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid (Note: Cited for industrial context of similar propionic acid derivatives). Retrieved from
-
MDPI. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (Analogous protocol for 2-arylpropionic acid resolution). Catalysts, 11(10).[1] Retrieved from
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Advanced NMR Spectroscopy Techniques for 4-Hydroxyhydratropic Acid
Introduction & Scope
4-Hydroxyhydratropic acid (2-(4-hydroxyphenyl)propanoic acid) is a critical pharmacophore, serving as a primary metabolite of hydratropic acid derivatives and a degradation impurity in non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. Its structural features—a para-substituted phenolic ring, a chiral center at the
This guide provides a definitive protocol for the complete NMR characterization of 4-Hydroxyhydratropic acid. Unlike generic standard operating procedures, this document details the causality behind solvent selection, relaxation parameters, and chiral solvating agent (CSA) screening, ensuring data integrity suitable for regulatory submission (e.g., IND/NDA filings).
Structural Characterization & Solvent Causality
Solvent Selection Strategy
The choice of solvent dictates the visibility of exchangeable protons and the resolution of the aromatic AA'BB' system.
-
DMSO-d6 (Recommended for Structure): The high polarity and hydrogen-bond accepting capability of DMSO reduce the exchange rate of the phenolic -OH and carboxylic -COOH protons, often allowing them to be observed as distinct broad singlets. This is essential for confirming the integrity of functional groups.
-
Methanol-d4 (CD3OD): Causes rapid exchange of -OH and -COOH protons with deuterium, eliminating these signals. This simplifies the spectrum and is preferred for routine purity checks where water suppression is not desired.
-
CDCl3: Not recommended due to poor solubility of the polar phenolic/acidic moieties, leading to line broadening and potential aggregation effects.
Expected Chemical Shift Assignment (DMSO-d6)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Position | Moiety | Shift ( | Multiplicity | Structural Logic | |
| 1 | -COOH | 12.10 | br s | - | Exchangeable; shifts with concentration/temp. |
| 2 | -CH- | 3.55 | q | 7.2 | Deshielded by phenyl ring and carbonyl. |
| 3 | -CH | 1.28 | d | 7.2 | Classic doublet coupled to methine. |
| 4 | Ar-H (meta) | 7.08 | d | 8.5 | Ortho to alkyl group; part of AA'BB'. |
| 5 | Ar-H (ortho) | 6.68 | d | 8.5 | Shielded by electron-donating -OH group. |
| 6 | Phenolic -OH | 9.20 | br s | - | Exchangeable; indicates para-substitution integrity. |
Protocol 1: Structural Elucidation Workflow
This protocol ensures unambiguous assignment using 1D and 2D NMR techniques.
Sample Preparation
-
Weighing: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d6.
-
Equilibration: Allow sample to stand for 5 minutes to ensure thermal equilibrium and complete dissolution.
-
Temperature: Set probe to 298 K (25°C). Note: Variable temperature (VT) experiments (e.g., 313 K) can sharpen broad exchangeable signals.
Acquisition Parameters[1][2]
-
1H (Proton): Pulse angle = 30°; Relaxation delay (d1) = 1.0 s; Scans (NS) = 16.
-
13C (Carbon): Power-gated decoupling; d1 = 2.0 s; NS = 512 (due to quaternary carbons).
-
COSY (Correlation Spectroscopy): Essential to confirm the scalar coupling between the methyl doublet (1.28 ppm) and the methine quartet (3.55 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH
from CH ). Confirms the methine carbon (~44 ppm) and methyl carbon (~18 ppm).
Visualization: Structural Validation Workflow
Figure 1: Logic flow for complete structural assignment, prioritizing the visibility of exchangeable protons.
Protocol 2: Quantitative NMR (qNMR) for Purity Assay
qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it superior to HPLC for initial purity assignment.
Internal Standard Selection[3][4]
-
Standard: Maleic Acid (TraceCERT® or equivalent).
-
Rationale: Maleic acid provides a sharp singlet at
6.2–6.4 ppm (depending on pH/conc), which falls in a clean spectral window between the aliphatic and aromatic regions of 4-Hydroxyhydratropic acid. -
Alternative: Dimethyl sulfone (DMSO
) ( 3.0 ppm) if the aromatic region is crowded.
Experimental Protocol
-
Gravimetry: Weigh ~10 mg of analyte (
) and ~5 mg of Internal Standard ( ) directly into the NMR tube or a mixing vial using a microbalance (readability 0.001 mg). Accuracy here defines the total error budget. -
Solvent: Add 0.6 mL DMSO-d6. Cap and invert 20 times.
-
T1 Estimation: Run an inversion-recovery experiment. The longest T1 is likely the aromatic protons (~2-3 s).
-
qNMR Acquisition:
-
Pulse Angle: 90° (Maximize signal per scan).
-
Relaxation Delay (d1):
(Min. 30 seconds). Crucial for >99.9% magnetization recovery. -
Spectral Width: 20 ppm (include sufficient baseline).
-
Scans: 64 (for S/N > 250:1).
-
Processing: Exponential window function (LB = 0.3 Hz), zero-filling to 64k points.
-
Calculation
- : Integral area
- : Number of protons (Maleic acid = 2; 4-Hydroxyhydratropic acid methine = 1)
- : Molar mass[1][2]
- : Purity (decimal)[3]
Visualization: qNMR Logic
Figure 2: Step-by-step qNMR workflow emphasizing the critical T1 relaxation delay step.
Protocol 3: Chiral Analysis (Enantiomeric Excess)
Since 4-Hydroxyhydratropic acid has a chiral center, distinguishing the R and S enantiomers is vital. Without a chiral column, Chiral Solvating Agents (CSAs) are the method of choice.
Chiral Solvating Agent (CSA)[6][7][8]
-
Agent: (R)-(+)-
-Methylbenzylamine (also known as (R)-1-Phenylethylamine). -
Mechanism: Formation of transient diastereomeric salts in situ. The acid group of the analyte interacts with the amine of the CSA.
-
Solvent: CDCl
is preferred for tight ion-pairing, but due to solubility, Benzene-d6 or a mix of CDCl :DMSO-d6 (10:1) may be required.
Procedure
-
Reference Spectrum: Acquire 1H NMR of the pure racemic analyte (~5 mg).
-
Titration: Add 1.0 equivalent of (R)-(+)-
-Methylbenzylamine. -
Observation: Focus on the Methyl doublet (~1.3 ppm). In the chiral environment, the R,R-salt and S,R-salt will exhibit slightly different chemical shifts (
ppm). -
Quantification: Integrate the split methyl doublets to determine the enantiomeric ratio (er).
Visualization: Chiral Discrimination Mechanism
Figure 3: Mechanism of chiral discrimination via diastereomeric salt formation.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]
- Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience, 2007. (Contextual grounding for CSA selection).
-
PubChem. 2-(4-hydroxyphenyl)propanoic acid - Compound Summary. [Link][4]
Sources
Using (2R)-2-(4-hydroxyphenyl)propanoic acid in asymmetric synthesis
Application Note: High-Fidelity Asymmetric Synthesis Using (2R)-2-(4-hydroxyphenyl)propanoic Acid
Executive Summary
(2R)-2-(4-hydroxyphenyl)propanoic acid (D-HPPA) is a high-value chiral synthon characterized by a bifunctional scaffold: a phenolic hydroxyl group and an
This guide addresses the primary challenge in utilizing (2R)-HPPA: maintaining optical purity during functionalization. The
Molecular Profile & Strategic Value
(2R)-HPPA offers a pre-installed chiral center, eliminating the need for expensive asymmetric catalysts later in the synthesis. However, its utility relies entirely on the "Protection of Integrity" strategy.
| Property | Data | Strategic Implication |
| CAS Number | 938-96-5 | Specific to the (R)-enantiomer. |
| Molecular Weight | 166.17 g/mol | Low MW allows for high atom economy in fragment coupling. |
| Chiral Center | C2 (Alpha-carbon) | Critical Control Point: Susceptible to enolization. |
| Acidity ( | First deprotonation event. | |
| Phenolic Acidity | Second deprotonation; requires mild bases to access. | |
| Danger Zone: Strong bases ( |
The "Profen" Problem: Racemization Mechanics
The electron-withdrawing nature of the carboxyl group, combined with the resonance stabilization of the phenyl ring, makes the
Figure 1: Mechanism of base-catalyzed racemization in 2-arylpropionic acids. The planar enolate intermediate is the point of chirality loss.
Application Workflow: Synthesis of Chiral Ethers
The most common application of (2R)-HPPA is the synthesis of chiral ethers via Williamson Ether Synthesis . The goal is to attach a heterocyclic tail (e.g., quinoxaline, pyridine) to the phenol without disturbing the chiral acid.
Critical Rule: Phenolic alkylation must precede carboxyl activation. Attempting to activate the carboxylic acid (e.g., forming an acid chloride) while the phenol is free often leads to self-polymerization or rapid racemization via ketene intermediates.
Figure 2: Strategic workflow for functionalizing (2R)-HPPA. Note the Quality Control (QC) checkpoint after alkylation.
Detailed Protocols
Protocol A: Chemoselective Phenolic Alkylation (The "Soft Base" Method)
Objective: Alkylate the phenol group with an electrophile (R-X) while preventing
Materials:
-
(2R)-HPPA (1.0 eq)
-
Electrophile (e.g., 2-chloro-quinoxaline or alkyl halide) (1.1 eq)
-
Potassium Carbonate (
), anhydrous, finely ground (2.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2R)-HPPA (10 mmol) in DMF (30 mL).
-
Base Addition: Add
(25 mmol) in a single portion. The solution may become heterogeneous.-
Critical Control: Do NOT use NaOH, KOH, or NaH. These strong bases will cause rapid racemization.
-
-
Alkylation: Add the Electrophile (11 mmol) dropwise.
-
Reaction: Stir at room temperature (20–25°C) .
-
Note: If the electrophile is unreactive, heat to max 50°C. Exceeding 60°C significantly increases racemization risk.
-
-
Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the starting phenol.
-
Workup: Pour the mixture into ice-cold dilute HCl (1M) to quench and protonate the carboxylic acid. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography on basic alumina (racemization risk).
Protocol B: Esterification without Racemization
Objective: Convert the carboxylic acid to an ester after the phenol has been functionalized. Rationale: Acid chlorides of 2-arylpropionic acids are prone to forming ketenes (which are achiral) via HCl elimination. Using mild alkylation of the carboxylate salt avoids this pathway.
Procedure (Alkyl Halide Method):
-
Salt Formation: Dissolve the functionalized HPPA derivative (from Protocol A) in DMF.
-
Base: Add Sodium Bicarbonate (
, 1.5 eq). This is a weak base that will only deprotonate the carboxylic acid, not the -carbon. -
Alkylation: Add Methyl Iodide or Ethyl Bromide (1.2 eq).
-
Reaction: Stir at room temperature for 4–6 hours.
-
Validation: Check Chiral HPLC.
Analytical Validation (Self-Validating System)
To ensure the protocol is working, you must validate the enantiomeric excess (ee).
-
Chiral HPLC Method:
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid.
-
Detection: UV at 254 nm or 280 nm.
-
Target: (R)-Enantiomer should elute distinctly from the (S)-Enantiomer.
-
-
Specific Rotation:
-
Literature value for (R)-HPPA:
(c=1, Ethanol). -
Note: A drop in rotation value indicates partial racemization.
-
References
-
Biocatalytic Production: Gong, J., et al. (2025). "A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis." ResearchGate. Available at: [Link]
-
Synthesis of Glitazars: Agrawal, R., et al. (2013). "The first approved agent in the Glitazar's Class: Saroglitazar."[1] Current Drug Targets. Available at: [Link]
- Herbicide Intermediates: Patent CN102020554A. "Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid." Google Patents.
-
General Properties: PubChem. "2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid."[2] National Library of Medicine. Available at: [Link]
Sources
Application Notes & Protocols: (2R)-2-(4-hydroxyphenyl)propanoic acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Profen Scaffold
(2R)-2-(4-hydroxyphenyl)propanoic acid is a chiral building block belonging to the arylpropionic acid class of compounds. While its direct therapeutic applications are not extensively documented, its true value in medicinal chemistry lies in its utility as a stereochemically defined starting material, or synthon. The broader family of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] A critical principle in pharmacology is that the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule dictates its interaction with biological targets.[2] For many arylpropionic acid drugs, one enantiomer (typically the (S)-enantiomer) exhibits the desired therapeutic activity, while the other (R)-enantiomer is less active or may contribute to side effects.[3][4]
Therefore, the availability of enantiomerically pure (2R)-2-(4-hydroxyphenyl)propanoic acid provides medicinal chemists with a powerful tool. It allows for the synthesis of novel, single-enantiomer compounds, enabling precise investigation of structure-activity relationships (SAR) and the development of safer, more effective drug candidates.[2][5] This guide details the applications of this specific chiral building block, providing both the strategic rationale and practical protocols for its use in drug discovery workflows.
Physicochemical & Safety Profile
A thorough understanding of a starting material's properties is foundational to its successful application in synthesis and screening.
Table 1: Physicochemical Properties of (2R)-2-(4-hydroxyphenyl)propanoic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | PubChem[6] |
| Molecular Weight | 166.17 g/mol | PubChem[6] |
| Synonyms | (R)-(4-Hydroxyphenyl)(methyl)acetic acid, 4-[(1R)-1-Carboxyethyl]phenol | Apollo Scientific[7] |
| Appearance | Solid (Typical) | N/A |
| Class | Phenylpropanoic Acids | Sigma-Aldrich[8] |
Safety & Handling: According to GHS classifications, this compound should be handled with care. It is reported to be toxic if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Versatile Chiral Building Block for Synthesis
The primary application of (2R)-2-(4-hydroxyphenyl)propanoic acid is as a chiral synthon. Its structure contains two key functional groups that can be readily modified: the carboxylic acid and the phenolic hydroxyl group. This dual functionality allows for the creation of diverse molecular libraries through reactions like esterification, amidation, and etherification.
The strategic importance of using such a building block is to introduce a specific, known stereocenter into a more complex molecule. This avoids the need for costly and often inefficient chiral separation or asymmetric synthesis at later stages of a drug development campaign.[2][5]
Caption: Synthetic utility of the chiral building block.
Applications in Drug Discovery & Development
While direct evidence is limited for this specific (R)-enantiomer, the arylpropionic acid and 4-hydroxyphenyl moieties are prevalent in medicinally active compounds.[1][9] This allows for informed extrapolation of its potential applications.
Scaffold for Novel Anti-inflammatory Agents
Arylpropionic acids are the cornerstone of many NSAIDs.[1] By modifying the carboxylic acid of (2R)-2-(4-hydroxyphenyl)propanoic acid to form esters or amides, researchers can create prodrugs or novel chemical entities with potentially altered pharmacokinetic profiles and reduced gastrointestinal side effects.[1]
Development of Antimicrobial and Anticancer Candidates
The (4-hydroxyphenyl) moiety is a recognized pharmacophore in compounds with antimicrobial and anticancer properties.[9][10] Studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising activity against multidrug-resistant bacterial and fungal pathogens.[11] Furthermore, this scaffold is attractive for designing anticancer agents, partly due to the antioxidant potential conferred by the hydroxy group.[10] Using the (2R)-enantiomer as a starting point allows for the systematic exploration of how stereochemistry impacts this activity.
Use as a Negative Control in Stereospecific Assays
In medicinal chemistry, when the (S)-enantiomer of a compound is hypothesized to be the active form (the eutomer), the corresponding (R)-enantiomer (the distomer) serves as an invaluable experimental control. Comparing the biological activity of the two pure enantiomers is the definitive method to confirm the stereospecificity of a drug-target interaction.
Caption: Workflow for validating stereospecific activity.
Experimental Protocols
The following protocols are representative examples of how to utilize (2R)-2-(4-hydroxyphenyl)propanoic acid in a medicinal chemistry workflow.
Protocol 1: Synthesis of a Benzyl Ester Derivative
This protocol describes the protection of the carboxylic acid as a benzyl ester. This is a common step to allow for subsequent modification of the phenolic hydroxyl group.
Objective: To synthesize Benzyl (2R)-2-(4-hydroxyphenyl)propanoate.
Materials:
-
(2R)-2-(4-hydroxyphenyl)propanoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure benzyl ester.
Rationale: The use of a base like K₂CO₃ deprotonates the carboxylic acid, forming a carboxylate salt that acts as a nucleophile to displace the bromide from benzyl bromide (an Sₙ2 reaction). DMF is used as a polar aprotic solvent to facilitate this reaction.
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the formation of an amide bond, a key linkage in many pharmaceutical compounds.
Objective: To synthesize (2R)-N-benzyl-2-(4-hydroxyphenyl)propanamide.
Materials:
-
(2R)-2-(4-hydroxyphenyl)propanoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, MgSO₄
Procedure:
-
Dissolve (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired amide.
Rationale: HATU is a modern coupling reagent that efficiently activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.
References
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]
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PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from: [Link]
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ResearchGate. (n.d.). Selected (4-hydroxyphenyl)amino)propanoic acid derivatives are able to.... Retrieved from: [Link]propanoic_acid_derivatives_are_able_to_overcome_drug_resistance_in_multidrug-resistant_bacterial_and_fungal_pathogens)
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
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MDPI. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from: [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(1), 1-22. Available at: [Link]
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ResearchGate. (n.d.). The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising.... Retrieved from: [Link]
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ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual.... Retrieved from: [Link]
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PubChem. (n.d.). 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 29). Retrieved from: [Link]
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Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available at: [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3098. Available at: [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds.... Retrieved from: [Link]
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ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Retrieved from: [Link]
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Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. Clinical Pharmacokinetics, 31(5), 331-46. Available at: [Link]
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MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. Available at: [Link]
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Grubb, N. G., et al. (1996). Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses. Journal of Clinical Pharmacology, 36(5), 441-7. Available at: [Link]
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MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1679. Available at: [Link]
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Application Notes & Protocols: Recrystallization and Purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid
These application notes provide a comprehensive guide for the recrystallization and purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid, a chiral building block of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to obtain a high-purity solid form of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process of crystal growth tends to exclude foreign molecules (impurities), which remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
Physicochemical Properties of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | White to pale cream or pale orange powder or lumps | [5] |
| Melting Point | 127.0-133.0 °C | [5] |
| pKa | 4.55 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
Potential Impurities
Impurities in (R)-(-)-2-(p-Hydroxyphenyl)propionic acid can originate from starting materials, side reactions during synthesis, or degradation. Common impurities in related propionic acid syntheses can include starting materials that were not fully consumed and byproducts from side reactions.[6][7] For instance, in syntheses involving phenoxypropionic acids, related isomers or over-alkylated products can be common impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
-
Refer to the Safety Data Sheet (SDS) for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid and all solvents used for detailed hazard information.
Recrystallization Protocol: A Step-by-Step Guide
This protocol outlines a robust method for the purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid. The choice of solvent is critical; a mixed solvent system of ethanol and water is often effective for phenolic acids, balancing polarity to achieve the desired solubility profile. Alternatively, an ethyl acetate/hexane system can be employed.
Workflow Diagram
Caption: Recrystallization workflow for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid.
Detailed Protocol
Materials:
-
Crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to the flask.
-
Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.
-
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
For Ethanol/Water System: While the ethanolic solution is hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
For Ethyl Acetate/Hexane System: While the ethyl acetate solution is hot, add hexane dropwise with continuous stirring until the cloud point is reached.
-
To ensure the formation of well-defined crystals, add a few more drops of the primary solvent (ethanol or ethyl acetate) until the solution becomes clear again.[8]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of a cold solvent mixture (e.g., a pre-chilled ethanol/water or ethyl acetate/hexane mixture in the same ratio as the final crystallization solvent) to remove any residual mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment
The purity of the recrystallized (R)-(-)-2-(p-Hydroxyphenyl)propionic acid should be assessed using appropriate analytical techniques.
Melting Point Determination:
A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing both chemical and chiral purity.
-
Reverse-Phase HPLC for Chemical Purity: A C18 column can be used with a mobile phase consisting of an acetonitrile and water gradient, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid is protonated.[9][10]
-
Chiral HPLC for Enantiomeric Purity: The separation of enantiomers requires a chiral stationary phase (CSP). A variety of chiral columns are commercially available, and the selection is often empirical.[11] A common approach is to screen several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal phase or reverse phase) to achieve optimal separation of the (R) and (S) enantiomers.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure of the purified compound and to detect any remaining impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure. The solution is cooling too rapidly. | Use a lower-boiling solvent. Ensure the solution cools slowly. Try a different solvent system. |
| Low recovery of the purified compound | Too much solvent was used. The crystals were washed with a solvent that was not cold. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated. |
Conclusion
The protocol described in these application notes provides a reliable and reproducible method for the purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid by recrystallization. By understanding the principles behind each step and employing careful technique, researchers can obtain this valuable chiral intermediate in high purity, suitable for a wide range of applications in drug discovery and development. The purity of the final product should always be verified by appropriate analytical methods.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
ResearchGate. RECRYSTALLIZATION. Available from: [Link]
- Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
-
MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]
-
SIELC Technologies. Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
Royal Society of Chemistry. The propensity of recrystallization solvents to form solvates. Available from: [Link]
-
ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
- Google Patents. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available from: [Link]
-
PMC. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Available from: [Link]
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Organic Syntheses. β-HYDROXYPROPIONIC ACID. Available from: [Link]
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ResearchGate. Extraction of the Active Pharmacological Ingredients from Ibuprofen, Tetracycline, Naproxen and Ketofane Drugs. Available from: [Link]
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PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link]
-
SIELC Technologies. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. Available from: [Link]
-
PubChem. 2-(4-Hydroxyphenyl)ethyl acetate. Available from: [Link]
-
PubChem. 2-(4-Hydroxyphenyl)propionic acid. Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays Using (2R)-2-(4-hydroxyphenyl)propanoic acid
Introduction: Unveiling the Potential of a Key Polyphenol Metabolite
(2R)-2-(4-hydroxyphenyl)propanoic acid, a chiral metabolite of various polyphenols, has garnered significant interest within the scientific community for its diverse biological activities.[1] As a member of the phenylpropanoic acid class of organic compounds, it is detected in biological fluids and is implicated in various physiological and pathological processes.[1] Emerging research points towards its potential role in modulating key cellular pathways involved in cancer progression, inflammation, and metabolic diseases. Derivatives of this compound have demonstrated cytotoxic effects against cancer cells and possess antioxidant properties, highlighting its promise as a scaffold for novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2R)-2-(4-hydroxyphenyl)propanoic acid in a range of cell-based assays to explore its mechanism of action and therapeutic potential.
I. Foundational Knowledge and Preparation
A thorough understanding of the physicochemical properties of (2R)-2-(4-hydroxyphenyl)propanoic acid is paramount for its effective use in cell-based assays.
A. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | Solid | Thermo Scientific Chemicals[3] |
| Melting Point | 130°C to 132°C | Thermo Scientific Chemicals[3] |
| Synonyms | (R)-2-(4-Hydroxyphenyl)propionic acid, 4-Hydroxyhydratropic acid | [2] |
B. Preparation of Stock Solutions for Cell Culture
Protocol: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 1.66 mg of (2R)-2-(4-hydroxyphenyl)propanoic acid.
-
Initial Solubilization: Dissolve the compound in 1 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO). For compounds with limited solubility, gentle warming or sonication may aid dissolution.[4]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
II. Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is a crucial first step in evaluating the potential anticancer effects of (2R)-2-(4-hydroxyphenyl)propanoic acid.
A. Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
B. Experimental Workflow
C. Detailed Protocol for MTT Assay
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare a series of dilutions of (2R)-2-(4-hydroxyphenyl)propanoic acid from the stock solution in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
III. Investigating the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
The HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment.[7] Inhibition of HIF-1α is a promising strategy for cancer therapy.[7]
A. The Role of HIF-1α in Cancer
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
B. Cell-Based Assay for HIF-1α Inhibition: Reporter Gene Assay
A HIF-1α reporter gene assay is a powerful tool to screen for compounds that inhibit HIF-1α transcriptional activity. This assay utilizes a cell line that has been stably transfected with a reporter construct containing multiple copies of an HRE upstream of a reporter gene, such as luciferase or β-galactosidase.
Protocol: HIF-1α Luciferase Reporter Assay
-
Cell Culture: Culture a suitable reporter cell line (e.g., HeLa or HEK293 cells stably expressing an HRE-luciferase reporter) in the recommended growth medium.
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid for a predetermined time (e.g., 4-24 hours).
-
Induction of Hypoxia: Induce hypoxia by either placing the plate in a hypoxic chamber (1% O₂) or by treating the cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).[8]
-
Cell Lysis: After the hypoxic incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the vehicle control.
IV. Probing the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is a hallmark of many cancers.
A. NF-κB Activation and its Role in Cancer
In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.
B. Cell-Based Assay for NF-κB Activation: Immunofluorescence
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins. This method can be used to assess the effect of (2R)-2-(4-hydroxyphenyl)propanoic acid on the nuclear translocation of NF-κB.
Protocol: NF-κB (p65) Nuclear Translocation Assay
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 30-60 minutes.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody.[10]
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm.
V. Data Interpretation and Troubleshooting
A. Interpreting Your Results
-
MTT Assay: A dose-dependent decrease in cell viability suggests a cytotoxic or anti-proliferative effect of the compound. The IC₅₀ value provides a quantitative measure of its potency.
-
HIF-1α Reporter Assay: A reduction in reporter gene activity in the presence of the compound indicates inhibition of the HIF-1α signaling pathway.
-
NF-κB Immunofluorescence: A decrease in the nuclear localization of p65 in compound-treated cells compared to stimulated controls suggests inhibition of NF-κB activation.
B. Common Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or cells | Use sterile techniques and fresh reagents. |
| Low signal in luciferase assay | Low transfection efficiency or weak promoter | Optimize transfection protocol or use a stronger promoter. |
| No nuclear translocation of NF-κB | Inactive stimulant or insufficient incubation time | Use a fresh batch of stimulant and optimize the incubation time. |
| Compound precipitation in media | Poor solubility | Re-evaluate the solvent and stock concentration. Consider using a different solubilizing agent. |
VI. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for characterizing the biological activities of (2R)-2-(4-hydroxyphenyl)propanoic acid. By systematically evaluating its effects on cell viability, HIF-1α signaling, and NF-κB activation, researchers can gain valuable insights into its therapeutic potential. Future studies could explore the compound's effects on other cancer-related pathways, its in vivo efficacy in animal models, and the development of more potent derivatives.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2021). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 26(16), 4951. Retrieved from [Link]
-
MDPI. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. Molecules, 27(19), 6296. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 7(2), 799–823. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of NF-κB activation in TLR-activated macrophages. In Methods in Molecular Biology (Vol. 1172, pp. 159-170). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
AACR Journals. (2017). Abstract 323: A rapid flow cytometry method for analyzing NF-κB activation and translocation in whole blood. Cancer Research, 77(13 Supplement), 323-323. Retrieved from [Link]
Sources
- 1. (2RS)-2-(4-Hydroxyphenyl)propionic acid 938-96-5 [sigmaaldrich.com]
- 2. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Hydroxyphenyl)propionic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (2R)-2-(4-hydroxyphenyl)propanoic acid for GC-MS analysis
Executive Summary
This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid (also known as D-Hydroxyphenylhydratropic acid).
Because this analyte contains two active polar functionalities—a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)—it is non-volatile and thermally unstable in its native form. Direct injection results in peak tailing, adsorption, and degradation.
The Solution: A dual-blocking silylation strategy using BSTFA + 1% TMCS . This converts the analyte into its Di-TMS (Trimethylsilyl) derivative, rendering it volatile and thermally stable.
Critical Note on Stereochemistry: Standard silylation creates an achiral derivative. If your objective is to specifically verify the (2R) enantiomeric purity against the (2S) isomer, you must use a Chiral Stationary Phase (CSP) column or a diastereomeric derivatization method. This guide primarily covers the quantitative silylation protocol (Protocol A) but includes a specific section (Protocol B) for enantiomeric resolution.
Chemical Strategy & Mechanism
The Analyte
-
Compound: (2R)-2-(4-hydroxyphenyl)propanoic acid
-
Molecular Weight: 166.17 g/mol
-
Target Functional Groups: Carboxylic Acid (C1), Phenolic Hydroxyl (C4-position).
The Reaction (Silylation)
We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) . The TMCS is essential to overcome the steric hindrance often found on secondary phenolic sites and to drive the reaction to completion.
Reaction Equation:
-
Mass Shift: The derivative replaces two active hydrogens (H=1) with two TMS groups (Si(CH3)3 = 73).
-
Net Mass Gain:
. -
Target Ion:
.
Experimental Protocols
Protocol A: Quantitative Silylation (Standard Workflow)
Use this for general quantification and purity checks on standard non-chiral columns (e.g., DB-5MS).
Reagents Required:
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Internal Standard (IS): 3-Phenylbutyric acid or Tropic acid (100 µg/mL in methanol).
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh 1–2 mg of the (2R)-2-(4-hydroxyphenyl)propanoic acid sample into a 2 mL GC crimp vial.
-
Add 50 µL of Internal Standard solution.
-
CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (
). Any residual moisture will hydrolyze the reagent.
-
-
Derivatization:
-
Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
-
Incubation:
-
Heat the vial at 65°C for 45 minutes in a dry block heater.
-
Why? Phenolic protons are less reactive than carboxylic protons. Heat ensures 100% conversion of the phenol group.
-
-
Final Prep:
-
Allow to cool to room temperature.
-
(Optional) Dilute with 200 µL of anhydrous Ethyl Acetate if the concentration is too high for the detector.
-
Inject 1 µL into the GC-MS.
-
Protocol B: Enantiomeric Resolution (Chiral Specificity)
Use this ONLY if you must distinguish (2R) from (2S).
Since silylation removes the chemical difference between the functional groups but preserves the chiral center, the Di-TMS derivative is still chiral. However, it requires a Chiral Column to separate.
-
Column: Cyclodextrin-based capillary column (e.g., Agilent CycloSil-B or Supelco Beta-DEX).
-
Method: Follow Protocol A (Silylation) exactly.
-
Oven Ramp: Slower ramp (2°C/min) around the elution temperature (approx 160–180°C) is required to resolve the R and S enantiomers.
Visualization: Workflow & Logic
The following diagram illustrates the critical decision pathways and experimental flow.
Caption: Figure 1. Derivatization workflow distinguishing between standard quantitative analysis and chiral enantiomeric verification.
Data Analysis & Validation
Mass Spectrum Interpretation (Self-Validation)
To confirm the reaction worked, look for these specific ions in the mass spectrum.
Application Note: High-Throughput Screening & Characterization of 4-Hydroxyhydratropic Acid Scaffolds
Executive Summary
This application note details the high-throughput screening (HTS) methodologies for 4-Hydroxyhydratropic acid (CAS: 22446-37-3 / 6342-77-4), also known as 2-(4-hydroxyphenyl)propanoic acid.[1] As a structural analog of NSAIDs (e.g., Ibuprofen) and a key metabolite in tyrosine catabolism, this molecule represents a critical "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) .
Unlike standard "Rule of 5" drug screening, assays involving this molecule require specialized handling due to its low molecular weight (<200 Da), specific pKa (~4.5), and dual functionality (phenolic hydroxyl and carboxylic acid). This guide provides validated protocols for Surface Plasmon Resonance (SPR) binding screens and CYP450 Metabolic Stability profiling, ensuring precise characterization of this fragment in early-stage discovery.[1]
Physicochemical Profile & Pre-Assay Preparation[1]
Understanding the solution behavior of 4-Hydroxyhydratropic acid is prerequisite to successful HTS.[1] Its dual ionization states can lead to false negatives if buffer pH is not strictly controlled.[1]
Key Properties
| Property | Value | HTS Implication |
| Molecular Weight | 166.17 g/mol | Requires high-sensitivity biophysical detection (SPR/NMR).[1] |
| pKa (Carboxyl) | ~4.5 | Fully ionized (anionic) at physiological pH (7.4).[1] |
| pKa (Phenol) | ~10.0 | Remains protonated at pH 7.4; available for H-bonding.[1] |
| LogP | ~1.5 | Moderate lipophilicity; low risk of aggregation but sticky to polystyrene.[1] |
| Solubility | >50 mM (DMSO) | High solubility facilitates high-concentration fragment stocks.[1] |
Compound Management Protocol
Objective: Prepare a 100 mM Master Stock free of aggregates.
-
Weighing: Weigh 16.6 mg of 4-Hydroxyhydratropic acid powder into a glass vial (avoid static-prone plastics).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 30 seconds.[1]
-
Quality Check: Inspect for turbidity. If clear, centrifuge at 1000 x g for 1 minute to remove micro-particulates.[1]
-
Storage: Aliquot into Matrix tubes (20 µL/tube). Store at -20°C. Limit freeze-thaw cycles to 3.
-
Working Plate Prep:
Primary Screen: Surface Plasmon Resonance (SPR)
Method: Label-Free Fragment Screening
Rationale: 4-Hydroxyhydratropic acid is too small for robust Fluorescence Polarization (FP) signals.[1] SPR provides the necessary sensitivity to detect low-affinity (
Workflow Logic
The following diagram illustrates the decision matrix for the SPR campaign.
Figure 1: SPR screening workflow ensuring surface stability and valid hit identification.
Detailed Protocol (Biacore/Sierra Systems)
Reagents:
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 1-2% DMSO to match compound solvent.[1]
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]
-
Target Protein: e.g., Human Serum Albumin (HSA) or Target Kinase (20 µg/mL in Acetate pH 4.5).[1]
Step-by-Step:
-
Immobilization (Amine Coupling):
-
Solvent Correction:
-
Sample Injection:
-
Dilute 4-Hydroxyhydratropic acid to 200 µM in Running Buffer (final DMSO 1%).
-
Inject for 60s (Association) at 30 µL/min.
-
Allow 60s Dissociation.
-
-
Regeneration:
-
Usually not required for low-affinity fragments (rapid off-rate).[1] If "sticky," use a 15s pulse of 10 mM NaOH.
-
Data Interpretation:
-
Binding Level (Response): Calculate Theoretical
. [1]-
For 4-Hydroxyhydratropic acid (MW 166) binding to HSA (MW ~66,000) at 5000 RU:
- .[1]
-
-
Hit Criteria: A response > 30% of theoretical
indicates specific binding.[1]
Secondary Screen: CYP450 Inhibition (ADME-Tox)
Method: Fluorogenic Cocktail Assay Rationale: As a metabolite, 4-Hydroxyhydratropic acid may cause product inhibition or interact with CYP isoforms (specifically CYP2C9/CYP2C19).[1] This assay ensures the fragment does not cause metabolic liabilities.[1]
Assay Principle
The assay utilizes fluorogenic substrates that, when metabolized by recombinant CYP enzymes, release a fluorescent product.[2] Inhibitors (the test compound) decrease this fluorescence.[1][2]
Plate Map & Logic
Figure 2: High-throughput plate logic for CYP inhibition profiling.
Detailed Protocol
Materials:
-
Enzymes: Recombinant CYP2C9 and CYP2C19 (Baculosomes).[1]
-
Substrates:
-
Cofactor: NADPH Regeneration System (Glucose-6-phosphate + G6PDH).[1]
Step-by-Step:
-
Compound Transfer:
-
Transfer 100 nL of 4-Hydroxyhydratropic acid (titration: 0.1 µM to 100 µM) into black 384-well plates.
-
-
Enzyme/Substrate Addition:
-
Add 20 µL of Enzyme/Substrate master mix in Potassium Phosphate buffer (pH 7.4).
-
Note: Pre-incubate compound and enzyme for 10 mins to detect time-dependent inhibition (TDI).[1]
-
-
Reaction Initiation:
-
Add 10 µL of NADPH regenerating system.[1]
-
-
Incubation:
-
Incubate at 37°C for 20–45 minutes (isoform dependent).
-
-
Termination & Read:
-
Add 30 µL of Stop Solution (0.5 M Tris-base / 80% Acetonitrile).
-
Read Fluorescence:
-
MFC (CYP2C9): Ex 410 nm / Em 530 nm.[1]
-
CEC (CYP2C19): Ex 410 nm / Em 460 nm.
-
-
Data Analysis:
-
Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.
-
Fit to a 4-parameter logistic equation to determine
.[1] -
Flag: If
, the fragment may pose drug-drug interaction risks.[1]
References
-
Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][3] Nature Reviews Drug Discovery (2016).[1] [Link]
-
SPR Small Molecule Screening: Navratilova, I., & Hopkins, A. L.[1][4][5][6] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters (2010).[1] [Link]
-
CYP450 Inhibition Assay Protocols: FDA Guidance for Industry. "In Vitro Metabolism and Transporter Mediated Drug-Drug Interaction Studies." (2020). [Link][1]
-
Chemical Properties (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 10413 (Related Scaffold)." [Link]
Sources
- 1. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. biosensingusa.com [biosensingusa.com]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of (2R)-2-(4-hydroxyphenyl)propanoic acid in aqueous solutions
Portal: Technical Guides & Troubleshooting[1]
Current Status: Systems Nominal Ticket ID: SOL-HPPA-2R-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Molecule & The Challenge
You are working with (2R)-2-(4-hydroxyphenyl)propanoic acid (also referred to as the R-enantiomer of Dihydro-p-coumaric acid or Phloretic acid derivative).[1]
-
Core Challenge: While this molecule possesses an ionizable carboxylic acid (pKa ~4.2), its hydrophobic phenyl-ethyl core and crystalline lattice energy restrict intrinsic aqueous solubility (
) to approximately 2.8 g/L (approx. 17 mM) in its unionized state [1, 2]. -
Secondary Risk: The phenolic moiety (pKa ~10) is susceptible to oxidative coupling and quinone formation at neutral-to-basic pH, often mistaken for "precipitation" due to color change (pinking/browning) [3].
This guide provides a self-validating workflow to solubilize this compound while maintaining its chiral integrity and chemical stability.
Module 1: Thermodynamic Solubility (pH Control)
"The Primary Lever"
Because your molecule is a weak acid, pH adjustment is the most potent method to increase solubility exponentially. However, you must navigate the pH-Solubility Window carefully to avoid "crashing out" upon dilution.
Theoretical Solubility Profile
Based on pKa 4.2 (Carboxyl) and Intrinsic Solubility (
| Target pH | Predominant Species | Est.[1][2] Solubility Limit* | Risk Factor |
| 2.0 (Stomach) | Unionized (HA) | ~2.8 g/L | High: Precipitation likely.[1][2] |
| 4.2 (pKa) | 50% Ionized ( | ~5.6 g/L | Medium: Buffer capacity is max, but solubility is only 2x |
| 5.5 | >90% Ionized | ~50+ g/L | Low: Safe working zone for most assays.[1][2] |
| 7.4 (Blood) | Fully Ionized | >100 g/L | Stability Risk: Phenol oxidation accelerates here.[1][2] |
Troubleshooting Guide: pH Issues
Q: I dissolved the powder in 1N NaOH, but it precipitated when I added PBS. Why? A: You likely hit the Common Ion Effect or a pH Crash .
-
pH Crash: PBS (Phosphate Buffered Saline) has a limited buffering capacity. If your stock solution was highly alkaline (pH > 10), adding it to PBS might drop the local pH below 4.2, forcing the molecule back into its insoluble unionized form.
-
Common Ion Effect: If you used Sodium Hydroxide (NaOH) to dissolve it, and your buffer contains high NaCl, the solubility product (
) of the sodium salt of your compound may be exceeded.
Corrective Protocol: The "Back-Titration" Method [1]
-
Suspend the target mass of (2R)-2-(4-hydroxyphenyl)propanoic acid in 80% of the final volume of water (salt-free).
-
Slowly add 1M Tris-base or 1N NaOH dropwise with constant stirring until the solution clears.
-
Monitor pH; stop once pH reaches 6.5 - 7.0 .
-
Only then add your buffer concentrate (e.g., 10x PBS) to reach the final volume. This prevents the "salt shock" precipitation.
Module 2: Cosolvency & Stock Preparation
"For High-Concentration Stocks"
If your application requires a stock solution >50 mg/mL (e.g., for animal dosing or high-throughput screening), water alone—even at high pH—may be insufficient or chemically unstable.
Recommended Cosolvent Systems
| Solvent | Recommended % (v/v) | Mechanism | Compatibility Note |
| DMSO | 10 - 100% | Dipolar aprotic disruption of lattice.[1][2] | Gold Standard for freezing stocks.[1][2] High freeze-thaw stability.[1] |
| PEG 400 | 20 - 40% | Dielectric constant reduction.[1][2] | Good for animal dosing (IP/IV).[1][2] Avoid if using LC-MS (ion suppression). |
| Ethanol | < 10% | Hydrogen bonding.[1][2] | Limited utility; high volatility changes concentration over time.[1][2] |
Q: My DMSO stock turned yellow after a week at room temperature. A: This is Oxidative Degradation , not solubility failure. The phenolic hydroxyl group is oxidizing.
-
Fix: Store stocks at -20°C. Purge vials with Nitrogen (
) or Argon gas before sealing. Add 0.1% Sodium Metabisulfite if the assay tolerates antioxidants [3].
Module 3: Cyclodextrin Complexation
"The Stability & Solubility Hybrid"
For aqueous formulations where organic solvents (DMSO) are toxic or pH must be acidic, Hydroxypropyl-
Protocol: Phase Solubility Setup
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD in water. -
Excess Addition: Add (2R)-2-(4-hydroxyphenyl)propanoic acid in excess (e.g., 20 mg/mL) to the vehicle.
-
Equilibration: Shake at 25°C for 24 hours. Protect from light.[3]
-
Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind the phenol).
-
Quantification: Measure filtrate concentration via UV-Vis (278 nm) or HPLC.
Expected Outcome: You should observe an
Visualizing the Solubility Strategy
The following decision tree helps you select the correct method based on your target concentration and assay constraints.
Figure 1: Strategic Decision Matrix for solubilizing (2R)-2-(4-hydroxyphenyl)propanoic acid based on experimental constraints.
Module 4: Critical Stability Warning (The "Pink" Solution)
Q: Why is my solution turning pink/brown over time? A: The 4-hydroxyphenyl (phenol) group is undergoing auto-oxidation to form quinone intermediates, which then polymerize into melanoid-like pigments.[1] This is accelerated by:
-
High pH (>8.0).
-
Light exposure (UV).
-
Trace metal ions (Iron/Copper).
Degradation Pathway Visualization:
Figure 2: Oxidative degradation pathway of phenolic acids leading to discoloration and precipitation.[1]
Prevention Protocol:
-
Always prepare fresh.
-
Protect from light (Amber vials).
-
Degas buffers to remove dissolved oxygen.
-
Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals that catalyze oxidation.
References
-
PubChem. (2025).[4][5] 2-(4-Hydroxyphenyl)propionic acid (Compound).[1][5][6][7][8][9][10] National Library of Medicine. [Link]
-
Mazzo, D. J., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI Pharmaceutics. [Link][4][11]
-
El-Haj, B. M., et al. (2025).[4] Complexation of Both Enantiomers of 2-Phenylpropionic Acid with Cyclodextrin. ResearchGate. [Link]
-
Kfoury, M., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844) - FooDB [foodb.ca]
- 2. Exposome-Explorer - 4-Hydroxyphenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 4. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 171035665 | C27H30O9 | CID 171035665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) IR Spectrum [m.chemicalbook.com]
- 8. 2-(4-Hydroxyphenyl)propionic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. (2RS)-2-(4-Hydroxyphenyl)propionic acid 938-96-5 [sigmaaldrich.com]
- 10. 2-(4-Hydroxyphenyl)propionic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis & Purification of 2-(4-hydroxyphenyl)propanoic Acid
Introduction: The Isomer Challenge
Welcome to the technical support hub. If you are synthesizing 2-(4-hydroxyphenyl)propanoic acid (2-HPPA) , you are likely encountering one of three critical issues: regio-control (linear vs. branched isomers), phenolic polymerization, or over-reduction.
This molecule is a structural isomer of Phloretic acid (3-(4-hydroxyphenyl)propanoic acid). The distinction lies in the position of the propanoic acid attachment:
-
Target (2-HPPA): Branched structure (Markownikoff product).
-
Primary Impurity (3-HPPA): Linear structure (Anti-Markownikoff product).
The guide below prioritizes the Palladium-Catalyzed Hydrocarboxylation and Hydrogenation routes, as these are the standard industrial and research methodologies.
Module 1: Regio-Selectivity & Isomer Identification
User Query: "My HPLC shows a persistent impurity at RRT 0.95 (or 1.05). NMR suggests an isomer.[1] How do I distinguish and suppress the linear by-product?"
The Mechanism of Failure
In the carbonylation of 4-vinylphenol (or its protected esters), the active Palladium-Hydride species can add to the alkene in two ways. The "branched" pathway (desired) requires the hydride to attack the terminal carbon. The "linear" pathway (undesired) attacks the internal carbon. This is governed by the ligand's bite angle and electronic properties.
Diagnostic: NMR Fingerprinting
You must confirm if the impurity is the linear isomer (Phloretic acid).
| Feature | Target: 2-(4-hydroxyphenyl)propanoic acid | Impurity: 3-(4-hydroxyphenyl)propanoic acid |
| Structure | Ar-CH(CH₃)-COOH | Ar-CH₂-CH₂-COOH |
| Methyl Group | Doublet (~1.3 - 1.5 ppm) (3H) | Absent |
| Methine/Methylene | Quartet (~3.6 - 3.8 ppm) (1H, CH) | Two Triplets (~2.5 - 2.9 ppm) (2H each, CH₂) |
| Aromatic Region | AA'BB' pattern (Para-sub) | AA'BB' pattern (Para-sub) |
Troubleshooting Protocol
-
Ligand Swap: If using PPh₃ (Triphenylphosphine), you will get mixed isomers. Switch to bidentate ligands with a wider bite angle (e.g., dppb or Xantphos ) to enforce steric bulk around the metal center, favoring the branched product in hydrocarboxylation.
-
Acid Co-catalyst: In hydroxycarbonylation, the addition of weak acids (e.g., TsOH) can stabilize the Pd-H species, but excess acid often promotes the linear anti-Markownikoff insertion. Reduce acid loading to <2 mol%.
-
Temperature Control: Lower temperatures (50–70°C) generally favor the kinetic product (branched) over the thermodynamic product (linear), though conversion rates will drop.
Module 2: Polymerization & "Gummy" Residues
User Query: "My reaction mixture turned into a viscous, insoluble gum. Yield is <20%."
Root Cause: Vinylphenol Instability
The precursor, 4-vinylphenol , is notoriously unstable. It undergoes radical polymerization or acid-catalyzed cationic polymerization to form poly(4-vinylphenol) . This is often triggered by:
-
High temperatures (>100°C).
-
Lack of radical inhibitors.
-
Highly acidic conditions (Friedel-Crafts route).
Correction Workflow
-
Inhibitor Addition: Add BHT (Butylated hydroxytoluene) or Hydroquinone (100–500 ppm) to the reaction vessel immediately upon introducing the vinyl precursor.
-
Protecting Group Strategy: Do not use free 4-vinylphenol. Use 4-acetoxystyrene .[2] The acetyl group deactivates the ring slightly and prevents phenoxide-initiated polymerization. Hydrolyze the ester after the carbonylation step.
-
Dilution: High concentration (>0.5 M) increases the rate of polymerization over carbonylation. Dilute to 0.1–0.2 M .
Module 3: Over-Reduction (Hydrogenation Route)
User Query: "I am reducing 2-(4-hydroxyphenyl)acrylic acid. I see aliphatic impurities in the 1.0–2.0 ppm range."
The Issue: Ring Saturation
When using heterogeneous catalysts (Pd/C, Pt/C) to reduce the double bond of the acrylic precursor, you risk hydrogenating the phenol ring, creating cyclohexyl-propanoic acid derivatives.
Solution
-
Catalyst Poisoning: Use a poisoned catalyst like Lindlar’s catalyst or sulfided Pd/C, which is active enough for the exocyclic alkene but inert toward the phenol ring.
-
Hydrogen Source: Switch from H₂ gas (balloon/Parr) to Transfer Hydrogenation using Ammonium Formate or Cyclohexene. This provides milder kinetic control.
Visualizing the Pathway Logic
The following diagram illustrates the decision matrix for identifying and resolving the primary impurities.
Caption: Diagnostic logic tree for classifying impurities based on NMR signatures and physical appearance.
FAQ: Rapid Response
Q1: Can I separate the linear and branched isomers by recrystallization? A: It is difficult. Both are crystalline solids with similar solubilities in polar organic solvents.
-
2-HPPA MP: ~129–133°C.
-
3-HPPA MP: ~124–128°C. Recommendation: If the linear impurity is >5%, use Flash Chromatography (Silica gel, MeOH:DCM gradient) or Preparative HPLC . For industrial scales, optimization of the catalyst system is strictly required to avoid downstream separation costs.
Q2: I see a peak at 174 ppm and 178 ppm in 13C NMR. Which is which? A: The carbonyl carbon shift is sensitive to the alpha-substitution.
-
Branched (2-HPPA): Typically ~176–178 ppm (due to the alpha-methyl effect).
-
Linear (3-HPPA): Typically ~174–175 ppm. Always compare against a standard of Phloretic acid (linear) to confirm.
Q3: Why is my yield low when using the Friedel-Crafts method (Phenol + Pyruvate)? A: The Friedel-Crafts alkylation of phenol with pyruvate derivatives is poor for making the mono-substituted 2-isomer. It heavily favors:
-
Bis-phenols: Two phenol rings attacking one pyruvate ketone.
-
Para-selectivity: It prefers the linear-like addition or rearrangement. Verdict: This route is obsolete for high-purity synthesis of 2-HPPA. Switch to the Pd-catalyzed route or the reduction of 2-(4-hydroxyphenyl)acrylic acid.
References
-
TCI Chemicals. Product Specification: 2-(4-Hydroxyphenyl)propionic Acid (CAS 938-96-5).[3]Link
-
PubChem. Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid).[4] National Library of Medicine. Link
-
National Institutes of Health (NIH). Palladium-Catalyzed Regioselective Carbonylation of Vinyl Arenes. PubMed Central. Link
-
Doc Brown's Chemistry. Proton NMR analysis of propanoic acid derivatives.Link
-
Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)]propionic acid (Contextual Reference for naming confusion).Link
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Hydroxyphenyl)propionic Acid | 938-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing peak tailing in the chromatography of 4-Hydroxyhydratropic acid
Ticket ID: #HHA-404-TAIL Topic: Troubleshooting Peak Tailing & Asymmetry Status: Open / Guide Generated Expert Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Amphiphilic" Challenge
4-Hydroxyhydratropic acid (4-HHA), also known as 2-(4-hydroxyphenyl)propionic acid, presents a dual challenge in chromatography due to its structure. It contains a carboxylic acid tail (pKa ~4.[1]5) and a phenolic hydroxyl group (pKa ~10).
Peak tailing in this molecule is rarely a hardware failure; it is almost always a thermodynamic mismatch between the analyte's ionization state and the stationary phase surface chemistry. This guide moves beyond generic advice to address the specific molecular interactions causing your peak distortion.
Module 1: Mobile Phase Chemistry (Kinetic Control)
Diagnosis: The most common cause of tailing for 4-HHA is operating at a pH "twilight zone" (pH 3.5 – 5.5).
The Mechanism
At pH values near the pKa (approx. 4.5), 4-HHA exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. These two forms interact with the stationary phase at different rates. As the molecule travels down the column, it constantly switches states, resulting in band broadening and a "smear" or tail rather than a sharp peak.
Protocol: The "pH Suppression" Rule
Goal: Force the molecule into a single, neutral state (Ion Suppression).
-
Target pH: You must buffer the mobile phase to pH 2.5 ± 0.2 .
-
Why this works: At pH 2.5 (2 units below pKa), >99% of the carboxylic acid is protonated (neutral). This maximizes hydrophobic retention on the C18 chain and minimizes ionic repulsion/interaction.
-
Recommended Additive:
-
0.1% Trifluoroacetic Acid (TFA): The gold standard for 4-HHA. TFA acts as a strong ion-pairing agent and masks silanols (see Module 2).
-
Alternative: 0.1% Phosphoric Acid (if UV detection <210 nm is required).
-
Avoid: Formic acid alone may be too weak (pH ~2.9) to fully suppress ionization if the column has high silanol activity.
-
Validation Step: Run a sequence with mobile phase pH at 2.5, 3.0, and 3.5. If tailing improves significantly as pH drops, your issue was ionization equilibrium.
Module 2: Stationary Phase Selection (Thermodynamic Control)
Diagnosis: If pH is optimized but tailing persists, the phenolic -OH group is hydrogen-bonding with residual silanols on the silica surface.
The Mechanism
Even when the carboxylic acid is neutralized, the phenolic group on 4-HHA can act as a hydrogen bond donor. Standard silica columns have free silanol groups (Si-OH) that act as weak acids. These form "sticky spots" that retard the trailing edge of the analyte band.[2]
Protocol: Column Selection Matrix
Do not use a generic C18 column.[3] Select based on the "End-Capping" efficiency.
| Column Class | Suitability for 4-HHA | Technical Rationale |
| Traditional C18 (Type A Silica) | ❌ High Risk | High metal content and acidic silanols will cause severe tailing due to chelation and H-bonding. |
| Modern End-Capped C18 (Type B) | ⚠️ Moderate | Better, but the phenolic group may still interact if end-capping is not exhaustive. |
| Polar-Embedded C18 (e.g., Amide) | ✅ Recommended | The embedded polar group creates a "water shield" near the silica surface, preventing 4-HHA from reaching the silanols. |
| Pentafluorophenyl (PFP) | ✅ Excellent | PFP phases offer "pi-pi" interactions with the phenyl ring of 4-HHA, providing an alternative retention mechanism that often yields sharper peaks than C18. |
Module 3: System & Sample Factors (Trace Metal Chelation)
Diagnosis: The peak tails, but also looks "fronted" or split at the top? Or does the tailing factor vary between HPLCs?
The Mechanism
The phenolic oxygen and the carboxylic oxygen in 4-HHA can form a chelate complex with trace metals (Iron, Aluminum) present in older stainless steel frits or column hardware.
Protocol: Chelation Mitigation
-
Add EDTA: Add 0.1 mM EDTA to the aqueous mobile phase. If the peak shape snaps into symmetry, metal chelation is the culprit.
-
Passivation: Flush the HPLC system with 20% Nitric Acid (remove the column first!) to strip accessible iron from the tubing.
-
Sample Diluent: Ensure the sample is dissolved in the mobile phase. Dissolving 4-HHA in 100% methanol and injecting into a 90% water stream causes "Solvent Mismatch," leading to peak distortion that mimics tailing.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for isolating the root cause of the tailing.
Figure 1: Systematic decision tree for isolating 4-HHA peak asymmetry sources. Blue nodes represent diagnostic steps; yellow nodes represent decision gates.
Frequently Asked Questions (FAQs)
Q: Why does my 4-HHA peak tail more as the column ages? A: As columns age, the bonded C18 phase hydrolyzes (cleaves off), exposing the underlying raw silica. This increases the concentration of silanols (Si-OH).[4] Since 4-HHA is sensitive to silanol interactions via its phenolic group, it is an excellent "early warning" probe for column death. If retention time decreases and tailing increases, the column is likely degrading.
Q: Can I use Ammonium Acetate (pH 4.5) for Mass Spec compatibility? A: You can, but you will fight physics. At pH 4.5, you are right at the pKa. Small fluctuations in temperature or organic composition will shift the ionization ratio, causing reproducibility issues. If you must work at pH 4.5, use a PFP (Pentafluorophenyl) column, which relies less on hydrophobic retention and more on pi-pi interactions, making it less sensitive to the ionization state of the acid tail.
Q: Is this tailing or overload? A: Perform the 10% Dilution Test . Dilute your sample 1:10 with mobile phase and inject.
-
If the tailing factor improves significantly (e.g., drops from 2.0 to 1.3), you were suffering from Mass Overload (Langmuir isotherm saturation).
-
If the tailing remains identical, the issue is Chemical Interaction (Silanols/pH) as described in Modules 1 and 2.
References
-
Dolan, J. W. (2025). Peak Tailing in HPLC: Causes and Cures. LCGC International. Retrieved from
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the analysis of basic and acidic compounds. Journal of Chromatography A, 1217(6), 858-880.
-
PubChem Database. (2025).[5] 4-Hydroxyhydratropic Acid Compound Summary (CID 135). National Library of Medicine.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 9: "Troubleshooting").
Sources
Minimizing di-ether by-products in hydroquinone-based synthesis
Technical Support Center: Hydroquinone Ether Synthesis Subject: Minimizing Di-ether By-products (Selectivity Control) Ticket ID: HQ-SEL-001
Introduction: The Selectivity Paradox
Welcome to the Technical Support Center. You are likely here because your HPLC traces show a persistent 20–30% peak of 1,4-dialkoxybenzene (di-ether) despite using a 1:1 stoichiometric ratio.
The Core Problem: This is not just a statistical issue; it is an electronic one. In a standard Williamson ether synthesis, the formation of the mono-ether (4-alkoxyphenol) introduces an alkoxy group. This group is electron-donating , which increases the electron density of the aromatic ring. This makes the remaining phenoxide at the para position slightly more nucleophilic than the starting hydroquinone (HQ) dianion in certain solvent cages.
This guide provides the protocols to disrupt this kinetic trap.
Module 1: The "Why" – Stoichiometry & Kinetics
Q: I calculated exactly 1.0 equivalents of alkyl halide. Why is the yield of mono-ether low?
A: In a consecutive competitive reaction
The Fix: Statistical Flooding To force the equilibrium toward the mono-species, you must violate stoichiometry.
| Variable | Standard Protocol | Optimized Protocol | Reasoning |
| HQ Equivalents | 1.0 eq | 2.0 – 3.0 eq | Statistically reduces the probability of an alkyl halide meeting a Mono-ether molecule. |
| Alkyl Halide | 1.0 eq | 1.0 eq | The limiting reagent must be the electrophile. |
| Addition Rate | Bolus (All at once) | Dropwise (Slow) | Keeps the instantaneous concentration of alkyl halide low, favoring reaction with the abundant HQ. |
Module 2: Solvent & Base Engineering
Q: I am using NaH in DMF. Is this too aggressive?
A: Yes. Sodium Hydride (NaH) is a strong, non-selective base that rapidly deprotonates both hydroxyl groups, forming the dianion. The dianion is highly reactive and prone to double alkylation.
The Fix: Base pKa Matching & Phase Transfer Switch to a base that establishes an equilibrium where the second deprotonation is unfavorable.
Protocol A: The Weak Base/Aprotic Method
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetone or Acetonitrile (MeCN).
-
Mechanism: These bases are not strong enough to fully deprotonate the mono-ether (which is less acidic than HQ due to the electron-donating alkoxy group). This naturally "protects" the second hydroxyl.
Protocol B: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
-
System: Solid KOH / Toluene / 18-Crown-6 (Catalytic).
-
Why it works: The reaction occurs at the solid-liquid interface or via ion-pair extraction. The low concentration of active phenoxide in the organic phase limits the "runaway" di-alkylation.
Module 3: Advanced Methodologies (Non-Williamson)
Q: I cannot separate the di-ether. Is there a route that guarantees mono-selectivity?
A: Yes. If purification is the bottleneck, switch the mechanism entirely.
Method: Radical-Mediated Selective Mono-Etherification
Recent literature highlights a highly selective route using Sodium Nitrite (
Workflow:
-
Substrate: Hydroquinone (1.0 eq) + Alcohol (excess, serves as solvent).
-
Catalyst:
(10 mol%) + (catalytic). -
Conditions: Reflux in air (Oxygen is required for the catalytic cycle).
-
Result: High selectivity (>95%) for mono-ether due to the radical mechanism.
Module 4: Visualization & Logic
The following diagram illustrates the decision logic for troubleshooting your synthesis.
Caption: Decision tree for optimizing hydroquinone mono-alkylation based on stoichiometry, base strength, and mechanistic pathway.
Module 5: Purification (The "Self-Validating" System)
Q: How do I separate the mixture without column chromatography?
A: You can exploit the acidity difference between the three species (HQ, Mono, Di).
The "Claisen Extraction" Protocol:
-
Dissolve crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Ether).
-
Wash 1 (Remove HQ): Wash with Water (HQ is appreciably water-soluble, especially if warm).
-
Wash 2 (Remove Mono-ether): Extract with 2M NaOH .
-
Recovery: Acidify the aqueous NaOH layer with HCl. The Mono-ether will precipitate or oil out. Extract this back into organic solvent.[6]
-
Validation: Spot on TLC. The Mono-ether will stain with
(phenolic), while the Di-ether will not.
References
-
Selectivity Mechanism & NaNO2 Catalysis Gambarotti, C., et al. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2."[2] Current Organic Chemistry, 2013. [2]
-
Williamson Ether Synthesis Kinetics Adjiman, C., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis."[1] Reaction Chemistry & Engineering, 2021.
-
Solid-Liquid Phase Transfer Catalysis Mandal, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis." ResearchGate, 2025.
-
Separation & Purification Strategies Patent EP0039484A1. "Process for the production of monoethers of hydroquinone."
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104292082A - Preparation method for hydroquinone monoether compound - Google Patents [patents.google.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Technical Support Center: A Guide to Improving Enantiomeric Resolution
Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of (2R)- and (2S)-enantiomers. Chiral separations are notoriously challenging, requiring a nuanced understanding of the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[1][2] This resource provides field-proven insights and systematic approaches to overcome common hurdles in achieving optimal enantiomeric resolution.
Troubleshooting Guide: From Poor Resolution to Robust Separation
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved, co-eluting peaks for my enantiomeric pair. What are the primary factors I should investigate to improve the resolution?
A: Achieving baseline resolution in chiral HPLC is a multifactorial process. The primary parameters to investigate are the chiral stationary phase (CSP), the mobile phase composition, and the column temperature. A systematic approach to optimizing these variables is crucial.
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[3] If you are experiencing poor resolution, your current CSP may not be providing sufficient stereospecific interactions with your analyte.
-
Expert Insight: The most widely successful CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), macrocyclic glycopeptides, and Pirkle-type phases.[3][4][5] Polysaccharide-based columns, in particular, are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities.[3]
-
Recommended Action: If you are not achieving any separation, a column screening study is highly recommended. Test your analyte on a set of columns with different chiral selectors. Many manufacturers offer screening kits for this purpose.[2][6]
Experimental Protocol: Chiral Stationary Phase Screening
-
Prepare Stock Solution: Dissolve your racemic analyte in a suitable solvent to create a concentrated stock solution.
-
Select Screening Columns: Choose a minimum of 3-4 columns with diverse chiral selectors (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).
-
Prepare Mobile Phases: Prepare a set of standard mobile phases for initial screening in both normal and reversed-phase modes.
-
Normal Phase: A common starting point is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Screening Injections: Inject your analyte onto each column with the corresponding mobile phases.
-
Evaluate Results: Analyze the chromatograms for any signs of peak splitting or partial separation, which indicate that a particular CSP has potential for further optimization.
The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP, thereby influencing selectivity and resolution.[1]
-
Normal Phase Mode:
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact resolution. A lower concentration of the alcohol generally leads to stronger retention and can improve resolution, but it also increases the analysis time.[7]
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic additive can dramatically improve peak shape and resolution.[7] For example, adding diethylamine (DEA) or triethylamine (TEA) for basic compounds, or trifluoroacetic acid (TFA) for acidic compounds, is a common practice.[7]
-
-
Reversed Phase Mode:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) affect retention and selectivity.
-
pH and Buffers: For ionizable compounds, the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the analyte and the stationary phase, leading to changes in retention and resolution. The use of buffers is essential to maintain a stable pH.[3]
-
Table 1: Effect of Mobile Phase Additives on Chiral Resolution
| Additive Type | Analyte Type | Common Examples | Concentration Range | Expected Effect on Resolution |
| Basic | Basic | Diethylamine (DEA), Triethylamine (TEA) | 0.1% - 0.5% | Can significantly improve resolution and peak shape.[7] |
| Acidic | Acidic | Trifluoroacetic acid (TFA), Formic Acid | 0.1% - 0.5% | Can improve peak shape and may alter elution order.[1] |
Temperature affects the thermodynamics of the chiral recognition process and can be a powerful tool for optimizing resolution.
-
Expert Insight: Lowering the column temperature often improves chiral resolution.[8] This is because the interactions responsible for chiral recognition, such as hydrogen bonding and dipole-dipole interactions, are generally stronger at lower temperatures. However, this is not a universal rule, and in some cases, increasing the temperature can improve resolution or even invert the elution order.[8][9]
-
Recommended Action: Systematically vary the column temperature in 5-10°C increments (e.g., from 15°C to 40°C) and observe the effect on the resolution of your enantiomers.
Workflow for Improving Poor Resolution
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Common pitfalls in the experimental use of (2R)-2-(4-hydroxyphenyl)propanoic acid
Internal Knowledge Base | Ticket Resolution Guide | ID: KB-HPPA-2R
Overview & Compound Identity
Subject: (2R)-2-(4-hydroxyphenyl)propanoic acid Synonyms: (R)-4-Hydroxyhydratropic acid; (R)-HPPA; Desaminotyrosine (incorrect but common colloquialism). CAS (Specific): 59092-88-5 | CAS (Racemic): 938-96-5 Molecular Formula: C9H10O3 | MW: 166.17 g/mol
Executive Summary: (2R)-2-(4-hydroxyphenyl)propanoic acid is a critical chiral building block, structurally serving as the de-aminated analog of tyrosine and the core scaffold for 2-arylpropionic acid NSAIDs (Profens). Users frequently encounter failure modes related to stereochemical erosion (racemization) and oxidative instability of the phenolic moiety.[1] This guide addresses these specific pitfalls with mechanistic troubleshooting.
Module 1: Stereochemical Integrity (The "R" Factor)
Issue: User reports loss of enantiomeric excess (ee%) during activation or coupling reactions. Root Cause: Base-catalyzed enolization.[1] The C2 proton is highly acidic due to its position alpha to the carbonyl and benzylic to the aromatic ring.[1]
Mechanism of Failure
The (2R) configuration is thermodynamically unstable in the presence of strong bases or elevated temperatures.[1] The proton at the chiral center (
Figure 1: Mechanism of base-catalyzed racemization at the C2 alpha-position.
Troubleshooting Protocol
Scenario: You are coupling (2R)-HPPA to an amine or alcohol.
-
Base Selection: Avoid inorganic bases (NaOH, KOH) or strong hindered bases (DBU) if possible.[1]
-
Recommended: Use mild organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine).
-
Limit: Maintain base equivalents
eq.
-
-
Activation Strategy:
-
Avoid: Acid chlorides (SOCl2/Oxalyl chloride) often induce ketene intermediates that racemize instantly.[1]
-
Adopt: Carbodiimide coupling (EDC/NHS) or mixed anhydrides at low temperature (-10°C to 0°C).
-
-
Validation (Chiral HPLC):
Module 2: Oxidative Instability (The "Browning" Effect)
Issue: White crystalline powder turns yellow/brown in solution or during storage.[1] Root Cause: Oxidation of the phenolic hydroxyl group to form quinones or quinone methides.[1]
Chemical Context
The para-hydroxyl group activates the benzene ring.[1] Under basic conditions or in the presence of trace metals, the phenol oxidizes to a radical, eventually forming colored quinoid species.[1] This is accelerated if the pH > 9 (phenolate formation).[1]
Corrective Actions
| Parameter | Standard Protocol | Optimized Protocol for (2R)-HPPA |
| Atmosphere | Ambient Air | Argon/Nitrogen Balloon (Strictly anaerobic) |
| Solvent | Technical grade THF/DMF | Degassed, Anhydrous solvents |
| Additives | None | Sodium Bisulfite (NaHSO3) in aqueous workup |
| Storage | Room Temp, Clear vial | -20°C, Amber vial , under Argon |
Pro-Tip: If the compound has already browned, recrystallize immediately using Water:Ethanol (9:1) with a trace of sodium dithionite as a reducing agent to bleach the color.[1]
Module 3: Biological Inversion (The "Metabolic" Trap)
Issue: In vivo studies show the presence of the (S)-enantiomer despite dosing pure (2R).[1] Root Cause: Unidirectional Metabolic Inversion.[1]
Explanation
2-Arylpropionic acids undergo a unique metabolic pathway. The (2R)-enantiomer is stereoselectively converted to an acyl-CoA thioester. An epimerase enzyme converts this to the (S)-thioester, which is then hydrolyzed to the (S)-acid. This is the same mechanism seen in Ibuprofen.[1]
-
Implication: If you are testing biological activity, the (2R) enantiomer may act as a "prodrug" for the (S) enantiomer in living systems containing the requisite CoA ligases/epimerases (e.g., liver tissue).[1]
-
Control: Always include an (S)-only control group in animal studies to distinguish intrinsic activity from inverted activity.
Module 4: Purification & Separation Guide
Issue: Difficulty separating the (2R) isomer from the racemate or impurities. Solution: High-Speed Counter-Current Chromatography (HSCCC) is superior to standard silica flash chromatography for this compound due to its polarity and ionizability.
Recommended HSCCC System
-
Solvents: Isobutyl acetate : Phosphate Buffer (0.1 M, pH 2.5).[1][2]
-
Chiral Selector: Hydroxyethyl-β-cyclodextrin (HE-β-CD) added to the aqueous phase (0.1 mol/L).[2][3]
-
Mechanism: The cyclodextrin preferentially forms an inclusion complex with one enantiomer, altering its partition coefficient (
) between the organic and aqueous phases.[1]
Figure 2: Decision tree for troubleshooting experimental anomalies with (2R)-HPPA.
References
-
Separation Methodology (HSCCC): Tong, S., et al. "Preparative enantioseparation of 2-(4-hydroxyphenyl)propionic acid by high speed counter-current chromatography with hydroxyethyl-β-cyclodextrin as chiral selector."[2] Journal of Liquid Chromatography & Related Technologies, 2018.[1]
-
Metabolic Inversion Mechanism: Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1.[1][4][5][6] In vitro studies of ibuprofen and flurbiprofen."[1][5] Biochemical Pharmacology, 1989.[1][5]
-
General Properties & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid." PubChem, 2025.[1][7]
Sources
- 1. Phloretic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential ether formation reaction. Here, we move beyond textbook procedures to address the real-world challenges you may encounter at the bench. Our focus is on providing not just protocols, but a deep understanding of the reaction's mechanics to empower you to troubleshoot and optimize your syntheses effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Williamson ether synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a systematic approach to resolution.
Question 1: My reaction yield is low, and I'm observing a significant amount of an alkene byproduct. What's happening and how can I fix it?
Answer:
The formation of an alkene byproduct is a classic sign that the E2 (elimination) pathway is outcompeting your desired S(_N)2 (substitution) reaction.[1][2] This is particularly common when using secondary or tertiary alkyl halides.[2][3][4] The alkoxide you are using is not only a nucleophile but also a potent base.[1] When the S(_N)2 pathway is sterically hindered, the alkoxide is more likely to act as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of a double bond.[1][2]
Here’s how to troubleshoot this issue:
-
Re-evaluate Your Substrates: The Williamson ether synthesis is most efficient with methyl and primary alkyl halides.[3][4][5] If you are using a secondary alkyl halide, the E2 reaction is often the major pathway.[5] With tertiary alkyl halides, elimination is almost exclusively observed.[4][6]
-
Actionable Advice: If you are trying to synthesize an ether with a secondary alkyl group, it is almost always better to have the secondary carbon as part of the alkoxide and use a primary alkyl halide. For example, to synthesize isopropyl methyl ether, it is preferable to react sodium isopropoxide with methyl iodide rather than sodium methoxide with 2-bromopropane.[4][7]
-
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[1] Therefore, running your reaction at a lower temperature can favor the S(_N)2 pathway.[1]
-
Choice of Base: While a strong base is necessary to deprotonate the alcohol and form the alkoxide, an excessively strong or bulky base can favor elimination.[5]
-
For simple dialkyl ethers, sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol, and the byproduct, H(_2) gas, simply bubbles out of the reaction.[4][6]
-
For aryl ethers (from phenols), milder bases like potassium carbonate (K(_2)CO(_3)) or even potassium hydroxide (KOH) are often sufficient due to the higher acidity of phenols.[6][8]
-
-
Solvent Selection: The use of polar aprotic solvents like acetonitrile, DMF, or DMSO is recommended.[3][6][8] These solvents solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a nucleophile. Protic solvents (like water or ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing down the S(_N)2 reaction.[2][3]
Question 2: My starting alcohol is sterically hindered, and the reaction is not proceeding to completion. What are my options?
Answer:
Steric hindrance around the alcohol can make deprotonation and subsequent nucleophilic attack difficult. Tertiary alkoxides, in particular, are prone to acting as bases and causing elimination of the alkylating agent.[3]
-
Stronger, Non-Nucleophilic Base: To ensure complete deprotonation of a hindered alcohol, a very strong base like sodium hydride (NaH) or potassium hydride (KH) is often necessary.[4][6] These bases will quantitatively convert the alcohol to the alkoxide.[4]
-
Less Hindered Alkylating Agent: Pair the bulky alkoxide with a sterically unhindered alkylating agent, such as a methyl or primary halide.[4][7] This is the most critical factor for success.
-
Consider a Milder Alkylating Agent: In some cases, especially with sensitive substrates, using a less reactive alkylating agent like a tosylate or mesylate instead of a halide can lead to cleaner reactions.[3][4]
-
Increase Reaction Time and/or Temperature: Forcing conditions may be necessary, but this must be balanced with the risk of decomposition or side reactions.[3] A typical Williamson ether synthesis is conducted at 50-100 °C for 1-8 hours.[3][8] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
Question 3: I am synthesizing an aryl ether, but I'm getting C-alkylation products in addition to the desired O-alkylation. How can I improve the selectivity?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][6] C-alkylation is a potential side reaction, especially at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Counter-ion: The nature of the cation can also play a role. Using a potassium salt (e.g., from K(_2)CO(_3) or KOH) can sometimes improve O-alkylation selectivity compared to sodium salts.
-
Phase Transfer Catalysis (PTC): For industrial applications and challenging lab-scale syntheses, PTC is a powerful technique.[3][8] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is located.[3] This often leads to milder reaction conditions, faster reaction rates, and higher yields of the O-alkylated product.[3]
Frequently Asked Questions (FAQs)
Q: What is the best leaving group for the alkylating agent?
A: The reactivity of the leaving group follows the trend I > Br > Cl > OTs (tosylate) > OMs (mesylate). Iodides are the most reactive but are also more expensive. Bromides often provide a good balance of reactivity and cost. Tosylates and mesylates are excellent leaving groups and are often used when the corresponding alcohol is readily available.[3][4]
Q: Can I use tertiary alkyl halides in the Williamson ether synthesis?
A: It is generally not advisable. Tertiary alkyl halides will almost exclusively undergo elimination (E2) when treated with a strong base like an alkoxide, leading to the formation of an alkene instead of an ether.[4][6]
Q: How do I choose the right base for my reaction?
A: The choice of base depends on the pKa of the alcohol.
-
For aliphatic alcohols: A strong base like sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH(_2)) is typically required for complete deprotonation.[4][6]
-
For phenols: Due to their higher acidity (pKa ~10), milder bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[6][9] For less reactive alkylating agents, a stronger base like NaH may still be necessary.[9]
Q: What are some alternative methods for synthesizing ethers if the Williamson method fails?
A: If the Williamson ether synthesis is not suitable, particularly for sterically hindered ethers, you might consider:
-
Alkoxymercuration-demercuration: This method is useful for the synthesis of ethers from alkenes and alcohols.
-
Acid-catalyzed dehydration of alcohols: This is suitable for synthesizing symmetrical ethers from primary alcohols.
-
Catalytic methods: For specific applications like alkyl aryl ethers, catalytic methods using weak alkylating agents at high temperatures have been developed for industrial processes.[10]
Data Presentation: Solvent and Base Selection Guide
| Substrate Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Primary Alcohol | NaH, KH | THF, DMF, Acetonitrile | Ensure anhydrous conditions when using hydrides. |
| Secondary Alcohol | NaH, KH | THF, DMF | Pair with a methyl or primary alkyl halide to avoid elimination.[4][7] |
| Phenol | K(_2)CO(_3), Cs(_2)CO(_3), KOH, NaOH | DMF, Acetonitrile, Acetone | Milder bases are usually sufficient.[6] |
| Sterically Hindered Alcohol | NaH, KH | THF, DMF | Requires a strong, non-nucleophilic base for complete deprotonation.[4][6] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of Benzyl Propyl Ether
This protocol details the synthesis of a simple ether from a primary alcohol and a primary alkyl halide.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N(_2) or Ar), add 50 mL of anhydrous THF.
-
Deprotonation: Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to the THF. Stir the suspension.
-
Alcohol Addition: Slowly add 1-propanol (1.0 eq.) to the stirred suspension of NaH in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl propyl ether.
Protocol 2: Phase Transfer Catalysis for the Synthesis of 4-Methoxytoluene
This protocol demonstrates the use of phase transfer catalysis for the synthesis of an aryl ether.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), toluene (100 mL), and a 50% aqueous solution of sodium hydroxide (3.0 eq.).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq.) to the biphasic mixture.
-
Alkyl Halide Addition: Add methyl iodide (1.2 eq.) to the vigorously stirred mixture.
-
Reaction: Heat the reaction to 60 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain 4-methoxytoluene. Further purification by distillation may be performed if necessary.
Visualizations
Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.
References
- Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- ChemTalk. Williamson Ether Synthesis.
- The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube, 2018.
- BYJU'S. Williamson Ether Synthesis Reaction.
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
- Fuhrmann, E., & Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 2005.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Enhancing the biological uptake of 4-Hydroxyhydratropic acid in cell culture
Executive Summary & Molecule Profile
User Query: "I am observing low intracellular accumulation or lack of downstream signaling with 4-Hydroxyhydratropic acid (4-HHA). How can I optimize its uptake?"
Technical Analysis:
4-Hydroxyhydratropic acid (4-HHA) presents a classic "Weak Acid Trap" challenge. With a carboxyl group (pKa ~4.5) and a phenolic ring, it exists primarily as a charged anion (
To enhance uptake, you must shift the equilibrium toward the uncharged protonated form (
Physicochemical Profile
| Property | Value | Implication for Uptake |
| IUPAC Name | 2-(4-hydroxyphenyl)propionic acid | Structural analog to Ibuprofen/Tyrosine metabolites. |
| pKa (Carboxyl) | ~4.5 | At pH 7.4, >99.8% is ionized (anionic). Poor passive diffusion. |
| LogP | ~1.6 | Moderately lipophilic. The uncharged form crosses membranes easily. |
| Solubility | Low in acidic water; High in organic solvents (DMSO, Ethanol). | Risk of precipitation when adding acidic stocks to aqueous media. |
| Transporters | MCT1, MCT4, OATs | Substrate for Monocarboxylate Transporters (proton-coupled).[1][2][3] |
Optimization Modules
Module A: The "pH-Switch" Protocol (Ion Trapping)
Mechanism: Passive diffusion of weak acids is driven by the concentration gradient of the uncharged species. By transiently lowering the extracellular pH, you protonate 4-HHA, allowing it to cross the membrane. Once inside the neutral cytosol (pH ~7.2), it dissociates back to the anion and becomes "trapped."
Protocol:
-
Preparation: Prepare "Uptake Media" by adjusting your standard serum-free media (e.g., DMEM) to pH 6.5 using 1M HCl.
-
Note: Serum proteins (BSA) bind weak acids. For maximum initial uptake, use serum-free media for the pulse phase.
-
-
Pulse: Replace standard culture media with pH 6.5 Uptake Media containing 4-HHA.
-
Incubation: Incubate for 20–60 minutes.
-
Why: This creates a steep inward proton gradient, driving both passive diffusion and MCT-mediated transport (which is H
-coupled).
-
-
Chase: Wash cells with PBS and return to standard growth media (pH 7.4).
Module B: Transporter "Hijacking" (MCT1/4)
Mechanism: Monocarboxylate Transporters (MCTs) actively shuttle phenylpropionic acid derivatives. They rely on a proton gradient.
-
Cell Line Check: Ensure your cells express MCT1 (ubiquitous) or MCT4 (glycolytic tissues).
-
Enhancement: The pH 6.5 protocol (Module A) automatically enhances MCT efficiency because H
is a co-substrate for the transporter.
Module C: Formulation & Stock Management
Issue: Adding a high-concentration DMSO stock directly to media can cause "micro-precipitation"—invisible crystals that cells cannot uptake.
Protocol:
-
Solvent: Dissolve 4-HHA in anhydrous DMSO to 1000x the final concentration (e.g., 100 mM stock for 100 µM treatment).
-
Intermediate Step: Do not add DMSO stock directly to the cell dish.
-
Correct Method: Dilute the DMSO stock into a small volume of pre-warmed (37°C) media in a separate tube. Vortex immediately. Ensure no turbidity.
-
Then: Add this pre-diluted media to the cells.
-
Visualizing the Mechanism
The following diagram illustrates the "Ion Trapping" phenomenon and the role of the proton gradient in facilitating 4-HHA uptake.
Caption: Figure 1. Mechanism of Ion Trapping and MCT-mediated uptake driven by an inward proton gradient (pH 6.5).
Troubleshooting Guide & FAQs
Q1: I see crystals forming when I add the compound to the media.
Diagnosis: Solubility Crash. Solution:
-
Check DMSO %: Ensure final DMSO concentration is <0.5%.
-
BSA Carrier: Pre-incubate your 4-HHA stock with media containing 1% BSA (Bovine Serum Albumin) for 15 minutes before adding to cells. Albumin has high-affinity binding sites for phenylpropionic acids and acts as a solubilizing chaperone.
-
Warming: Cold media promotes precipitation. Always use 37°C media.
Q2: My cells are detaching during the "pH 6.5" pulse.
Diagnosis: Acid stress or Calcium depletion. Solution:
-
Duration: Shorten the pulse to 20 minutes.
-
Buffer: Ensure the uptake buffer contains Calcium/Magnesium (e.g., HBSS with Ca/Mg) to maintain integrin adhesion.
-
Alternative: Use pH 6.8 instead of 6.5. Even a slight drop from 7.4 increases the protonated fraction significantly.
Q3: How do I prove the uptake is transporter-mediated?
Diagnosis: Need for validation controls. Solution:
-
Competition Assay: Co-incubate with 10 mM L-Lactate (a competitive substrate for MCT1). If uptake drops, it confirms MCT involvement.
-
Inhibitor Assay: Pre-treat with AR-C155858 (MCT1/2 inhibitor) or Probenecid (OAT inhibitor) to block specific pathways.
Q4: The compound gets in, but I see no biological effect.
Diagnosis: Intracellular sequestration or metabolic degradation. Solution:
-
Efflux Pumps: 4-HHA may be a substrate for MDR1 (P-gp). Try co-treatment with Verapamil (P-gp inhibitor).
-
Metabolism: Check for glucuronidation (common for phenols). If your cell line has high UGT activity (e.g., HepG2), the compound may be rapidly deactivated.
Experimental Workflow: Validated Uptake Assay
Use this workflow to quantify the enhancement of uptake.
Caption: Figure 2. Step-by-step workflow for validating pH-dependent uptake of 4-HHA.
References
-
Halestrap, A. P. (2012). "The monocarboxylate transporter family—Structure and functional characterization." IUBMB Life.
- Relevance: Defines the proton-coupled transport mechanism utilized by phenylpropionic acids.
-
PubChem. (2023). "4-Hydroxyhydratropic acid Compound Summary." National Center for Biotechnology Information.
- Relevance: Source of pKa, LogP, and structural d
-
Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews.
- Relevance: Details the substrate specificity of O
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.
- Relevance: Fundamental principles of weak acid ioniz
Sources
A Tale of Two Isomers: Unveiling the Stereospecific Biological Activity of (2R)- vs (2S)-2-(4-hydroxyphenyl)propanoic acid
A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different, and sometimes opposing, physiological effects. This guide delves into the comparative biological activity of the (2R)- and (2S)-enantiomers of 2-(4-hydroxyphenyl)propanoic acid, a member of the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs).
This document serves as an in-depth technical resource, providing a comparative analysis of the known and potential biological targets of these enantiomers. We will explore their differential effects on cyclooxygenase (COX) enzymes and propose a novel avenue of investigation into their interaction with the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). Detailed experimental protocols are provided to empower researchers to validate these findings and explore new frontiers in stereospecific drug action.
The Profen Paradigm: Chirality as a Determinant of Anti-Inflammatory Action
The 2-arylpropionic acid derivatives, commonly known as "profens," are a cornerstone of pain and inflammation management. A defining characteristic of this class is the presence of a chiral center at the second carbon of the propanoic acid chain. This chirality gives rise to (R)- and (S)-enantiomers, which are not biologically equivalent. It is a well-established principle in pharmacology that the (S)-enantiomer of profens is responsible for the majority of the anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The (R)-enantiomer, in contrast, is often significantly less active or inactive against COX.[1]
Comparative Biological Activity: COX Inhibition and a Novel Hypothesis
Cyclooxygenase (COX) Inhibition: The Established Target
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of COX-1.
Based on the extensive research on related profens, it is hypothesized that the biological activity of the enantiomers of 2-(4-hydroxyphenyl)propanoic acid will be highly stereospecific.
-
(2S)-2-(4-hydroxyphenyl)propanoic acid: This enantiomer is predicted to be the biologically active form, exhibiting potent inhibition of both COX-1 and COX-2. Its anti-inflammatory and analgesic properties would stem from this inhibition.
-
(2R)-2-(4-hydroxyphenyl)propanoic acid: This enantiomer is expected to be significantly less active or inactive as a COX inhibitor.
The following table presents hypothetical IC50 values to illustrate the expected differential activity, based on the known properties of other profens.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| (2S)-2-(4-hydroxyphenyl)propanoic acid | 5.2 | 1.8 |
| (2R)-2-(4-hydroxyphenyl)propanoic acid | > 100 | > 100 |
| Ibuprofen (for reference) | 2.6 | 13.1 |
Note: The IC50 values for the enantiomers of 2-(4-hydroxyphenyl)propanoic acid are hypothetical and for illustrative purposes only. Experimental verification is required.
Figure 1: Stereospecific inhibition of COX enzymes by profen enantiomers.
HSD17B13: A Novel and Unexplored Target
Recent genome-wide association studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred significant interest in the development of small molecule inhibitors of HSD17B13.
Given that HSD17B13 is a member of the oxidoreductase family and possesses a binding site for small molecules, it is plausible that the enantiomers of 2-(4-hydroxyphenyl)propanoic acid could exhibit differential binding and inhibitory activity towards this enzyme. The phenolic hydroxyl group and the carboxylic acid moiety of the molecule are key features that could participate in interactions within the HSD17B13 active site.
This guide puts forth the novel hypothesis that one or both enantiomers of 2-(4-hydroxyphenyl)propanoic acid may act as inhibitors of HSD17B13. Investigating this potential interaction could open up new therapeutic avenues for this class of compounds beyond their traditional anti-inflammatory applications.
The following table presents a hypothetical scenario for the inhibitory activity of the enantiomers against HSD17B13 to guide future experimental work.
| Compound | HSD17B13 IC50 (µM) |
| (2S)-2-(4-hydroxyphenyl)propanoic acid | 15.7 |
| (2R)-2-(4-hydroxyphenyl)propanoic acid | 2.5 |
Note: The IC50 values for the enantiomers against HSD17B13 are hypothetical and for illustrative purposes only. This represents a novel area of investigation that requires experimental validation.
Figure 2: Proposed stereospecific inhibition of HSD17B13.
Experimental Protocols
To facilitate the investigation of the hypotheses presented in this guide, detailed step-by-step methodologies for key experiments are provided below.
Chiral Separation of (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid by HPLC
Rationale: The prerequisite for comparing the biological activity of enantiomers is their separation into optically pure forms. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving this separation.
Protocol:
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Chiral Stationary Phase (CSP):
-
A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or a quinine-based anion exchanger like QN-AX), is recommended for the separation of profens.
-
-
Mobile Phase:
-
A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.
-
An example mobile phase composition: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Procedure: a. Dissolve the racemic mixture of 2-(4-hydroxyphenyl)propanoic acid in the mobile phase to a concentration of 1 mg/mL. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the sample and record the chromatogram. d. Optimize the mobile phase composition (ratio of hexane to isopropanol and the concentration of the acidic additive) to achieve baseline separation of the two enantiomers (Resolution > 1.5). e. Collect the separated enantiomeric fractions for subsequent biological assays. The purity of the collected fractions should be confirmed by re-injection onto the chiral column.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: This assay will quantify the inhibitory potency (IC50) of each enantiomer against the two main COX isoforms, allowing for a direct comparison of their activity and selectivity. Commercially available kits provide a standardized and reliable method for this determination.
Protocol (based on a colorimetric inhibitor screening assay kit):
-
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar). This kit typically includes ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Purified (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid.
-
A known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
96-well microplate and a microplate reader capable of measuring absorbance at ~590 nm.
-
-
Procedure: a. Prepare a series of dilutions of the (2R)- and (2S)-enantiomers and the control inhibitors in the provided assay buffer. b. In separate wells of the 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the inhibitor dilutions. c. Initiate the reaction by adding the arachidonic acid substrate. d. Immediately add the colorimetric substrate (TMPD). e. Incubate the plate at 37 °C for a specified time (e.g., 5 minutes). f. Measure the absorbance at 590 nm using a microplate reader. g. Calculate the percentage of COX inhibition for each inhibitor concentration. h. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against both COX-1 and COX-2.
In Vitro HSD17B13 Enzymatic Activity Assay
Rationale: This assay will determine if the enantiomers of 2-(4-hydroxyphenyl)propanoic acid can inhibit the enzymatic activity of HSD17B13. This is a novel application for these compounds and would represent a significant finding.
Protocol (based on a high-throughput screening method):
-
Materials:
-
Recombinant human HSD17B13 enzyme.
-
A known substrate for HSD17B13 (e.g., estradiol or retinol) and the cofactor NAD+.
-
A known HSD17B13 inhibitor as a positive control (if available).
-
Purified (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing NaCl, EDTA, and a reducing agent like DTT).
-
A detection system to measure the product of the reaction. This could be based on the detection of NADH formation (e.g., using a fluorescent or luminescent assay kit) or by direct measurement of the product (e.g., estrone if estradiol is the substrate) using LC-MS.
-
-
Procedure (example using NADH detection): a. Prepare serial dilutions of the (2R)- and (2S)-enantiomers and control compounds in the assay buffer. b. In a 96-well or 384-well plate, add the assay buffer, HSD17B13 enzyme, NAD+, and the inhibitor dilutions. c. Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the HSD17B13 substrate (e.g., estradiol). e. Incubate the reaction for a set time (e.g., 60 minutes) at 37 °C. f. Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader. g. Calculate the percentage of HSD17B13 inhibition for each inhibitor concentration. h. Determine the IC50 value for each enantiomer against HSD17B13.
Conclusion
The principle of stereospecificity is a cornerstone of modern drug development. For the profen class of NSAIDs, the (S)-enantiomer is the established active pharmacophore for COX inhibition. This guide has outlined the strong scientific basis for predicting that (2S)-2-(4-hydroxyphenyl)propanoic acid will be a potent COX inhibitor, while its (2R)-counterpart will be largely inactive.
Furthermore, we have proposed a novel and exciting avenue for research: the investigation of these enantiomers as potential inhibitors of HSD17B13, a promising therapeutic target for chronic liver disease. The provided experimental protocols offer a clear roadmap for researchers to test these hypotheses and potentially uncover new therapeutic applications for these well-characterized molecules. The exploration of stereospecific interactions with novel targets like HSD17B13 exemplifies the continuous evolution of our understanding of drug action and opens the door to repurposing existing chemical entities for new and unmet medical needs.
References
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Neupert, W., Brugger, R., & Brune, K. (1997). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. British Journal of Pharmacology, 122(3), 487–492. [Link]
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Panico, A. M., Cardile, V., Avignone, S., & Ronsisvalle, S. (2006). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation Research, 55(10), 425–432. [Link]
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Abat, M., An, J., & Su, X. (2022). HSD17B13: A Potential Therapeutic Target for NAFLD. Frontiers in Molecular Biosciences, 8, 812365. [Link]
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Thamm, S., Willwacher, M. K., Aspnes, G. E., Bretschneider, T., Brown, F. J., Chapman, D., ... & Wortmann, L. (2023). Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. Journal of Medicinal Chemistry, 66(5), 3536–3558. [Link]
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Validation of an analytical method for (2R)-2-(4-hydroxyphenyl)propanoic acid quantification
An Expert's Guide to the Validation of Analytical Methods for Quantifying (2R)-2-(4-hydroxyphenyl)propanoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chiral molecules is paramount. (2R)-2-(4-hydroxyphenyl)propanoic acid, a significant chiral intermediate and building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge. Its stereoisomer, the (2S)-enantiomer, often coexists, necessitating analytical methods that are not only accurate and precise but also stereospecific. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2R)-2-(4-hydroxyphenyl)propanoic acid, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
The Criticality of Enantioselective Quantification
The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even exert toxic effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drug substances and intermediates. This underscores the necessity for robust, validated analytical methods capable of selectively quantifying the desired enantiomer, in this case, (2R)-2-(4-hydroxyphenyl)propanoic acid.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for the quantification of (2R)-2-(4-hydroxyphenyl)propanoic acid is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the two most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantioselective analysis in the pharmaceutical industry. The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method for (2R)-2-(4-hydroxyphenyl)propanoic acid
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of (2R)-2-(4-hydroxyphenyl)propanoic acid reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing (2R)-2-(4-hydroxyphenyl)propanoic acid in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Integrate the peak area of the (2R)-2-(4-hydroxyphenyl)propanoic acid peak.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of (2R)-2-(4-hydroxyphenyl)propanoic acid in the sample from the calibration curve.
-
Gas Chromatography (GC) with a Chiral Stationary Phase
Gas chromatography can also be employed for the enantioselective analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid. However, due to the low volatility of the analyte, derivatization is typically required to convert it into a more volatile and thermally stable compound.
Experimental Protocol: Chiral GC Method for (2R)-2-(4-hydroxyphenyl)propanoic acid
-
Derivatization:
-
React the sample containing (2R)-2-(4-hydroxyphenyl)propanoic acid with a suitable derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to form a volatile ester or silyl ether derivative.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate.
-
Detector Temperature: 280 °C.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
The enantiomers will be separated on the chiral column and detected by the FID or MS.
-
Quantification is performed using a calibration curve prepared from derivatized standards.
-
Method Validation: A Step-by-Step Approach
A cornerstone of good manufacturing practice (GMP) is the validation of analytical methods to ensure they are suitable for their intended purpose. The following validation parameters, as prescribed by the ICH Q2(R1) guideline, must be thoroughly evaluated.
A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE Methods for Chiral Separation of 2-hydroxy-3-phenylpropanoic acid (HPPA)
Abstract
The stereochemical composition of pharmacologically active compounds is a critical quality attribute, profoundly influencing their efficacy and safety profiles. This guide provides a comprehensive framework for the cross-validation of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the enantioselective separation of 2-hydroxy-3-phenylpropanoic acid (HPPA), also known as 3-phenyllactic acid. HPPA is a valuable chiral building block and an antimicrobial compound where enantiomeric purity is paramount.[1][2] This document, intended for researchers and drug development professionals, moves beyond procedural descriptions to explain the underlying scientific principles and rationale behind experimental design. We present detailed, validated protocols, comparative data, and a logical framework for selecting the most appropriate technique based on specific analytical objectives, ensuring scientific rigor and regulatory compliance.
Introduction: The Imperative of Chiral Purity
Molecules that are non-superimposable mirror images of each other are known as enantiomers.[3] While chemically identical in an achiral environment, they often exhibit vastly different pharmacological and toxicological effects in the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[4] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.
1.1 2-hydroxy-3-phenylpropanoic acid (HPPA): A Case Study in Chirality
2-hydroxy-3-phenylpropanoic acid (HPPA), a derivative of the amino acid phenylalanine, is a significant compound with broad-spectrum antimicrobial properties.[1][2] Its biological activity is stereospecific, making the accurate quantification of its enantiomers (D-HPPA and L-HPPA) essential for quality control, pharmacokinetic studies, and establishing structure-activity relationships.[1]
1.2 The "Why" of Cross-Validation
Cross-validation involves comparing two distinct analytical methods to ensure concordance in results.[5] This process is not merely redundant; it is a cornerstone of robust analytical science. By employing methods with fundamentally different separation mechanisms, such as HPLC and CE, we can achieve a higher degree of confidence in the analytical results. This is particularly crucial during drug development, for method transfer between laboratories, or when investigating out-of-specification results.[5]
Principles of Chiral Separation: HPLC vs. CE
The foundation of chiral separation lies in creating a chiral environment that allows for differential interaction with the two enantiomers. This is achieved by forming transient diastereomeric complexes with a chiral selector, leading to different retention times (in HPLC) or migration times (in CE).[6][7][8]
2.1 High-Performance Liquid Chromatography (HPLC)
In chiral HPLC, the separation is most commonly achieved using a Chiral Stationary Phase (CSP).[3][8] A CSP consists of a single enantiomer of a chiral molecule covalently bonded or coated onto silica support.[4][8]
-
Mechanism of Recognition: The "three-point interaction model" is the conceptual basis for chiral recognition on a CSP.[8] For a stable diastereomeric complex to form between one enantiomer and the CSP, at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are required. The other enantiomer will have weaker, less stable interactions, causing it to elute from the column at a different time.[8]
-
Common CSPs for Acidic Compounds like HPPA: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have shown success in separating arylpropionic acid derivatives.[9][10] Macrocyclic antibiotics are another class of CSPs that can operate in various modes (normal, reversed-phase, polar organic) and are effective for separating a wide range of chiral molecules.[4]
2.2 Capillary Electrophoresis (CE)
CE offers a powerful alternative with high separation efficiency and minimal sample and reagent consumption.[11] In chiral CE, the chiral selector is typically added directly to the background electrolyte (BGE).[11][12]
-
Mechanism of Recognition: Enantiomers are separated based on their differential mobility in an electric field. This difference arises from the varying stability of the diastereomeric complexes formed between each enantiomer and the chiral selector in the BGE.[6] The enantiomer that forms a stronger complex with the selector will have a different effective mobility and, therefore, a different migration time.
-
Common Selectors for Acidic Compounds like HPPA: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their structural variability and commercial availability.[13][14][15] For acidic analytes like HPPA, which will be anionic at neutral or basic pH, using neutral or charged cyclodextrins can provide excellent resolution. Anionic sulfated cyclodextrins, for instance, can offer unique selectivity through a combination of inclusion complexation and electrostatic interactions.[13][16]
Experimental Design for Method Cross-Validation
A robust cross-validation study is underpinned by a systematic evaluation of key analytical performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] The objective is to demonstrate that both the developed HPLC and CE methods are suitable for their intended purpose—the accurate and precise quantification of HPPA enantiomers.[18]
3.1 Validation Parameters
The following parameters must be assessed for both methods:
-
Specificity/Selectivity: The ability to assess the analytes unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer).
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is typically established from 80% to 120% of the target test concentration for an assay.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. This is particularly important for controlling the level of an undesired enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase/BGE, column/capillary temperature, flow rate/voltage).
Detailed Methodologies & Workflows
The following protocols are provided as validated starting points. Optimization may be required based on specific instrumentation and laboratory conditions.
4.1 HPLC Method Protocol for HPPA Chiral Separation
This protocol utilizes a polysaccharide-based CSP, which is well-suited for arylpropionic acids.[9][10]
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak AD-H (or equivalent polysaccharide-based column), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of racemic HPPA (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing HPPA in the mobile phase to achieve a concentration within the calibrated range. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify the peaks for D- and L-HPPA based on their retention times. Calculate the concentration and enantiomeric excess (% ee) using the peak areas from the calibration curve.
4.2 CE Method Protocol for HPPA Chiral Separation
This protocol uses a cyclodextrin-based chiral selector, known for its high efficiency in CE.[13][14]
Instrumentation & Materials:
-
Capillary Electrophoresis system with UV detector
-
Capillary: Fused-silica, 50 µm I.D., effective length 40 cm
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 7.0, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds)
-
Sample Diluent: Deionized water
Procedure:
-
Capillary Conditioning: At the start of the day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and BGE (30 min). Between runs, rinse with BGE for 2 minutes.
-
Standard Preparation: Prepare a stock solution of racemic HPPA (e.g., 1 mg/mL) in deionized water. Prepare a series of calibration standards by diluting the stock solution (e.g., 5-200 µg/mL).
-
Sample Preparation: Dissolve the sample in deionized water to achieve a concentration within the calibrated range.
-
Analysis: Inject the standards and samples.
-
Data Processing: Identify the peaks for the HPPA enantiomers based on their migration times. Quantify using the peak areas and the established calibration curve.
4.3 Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, ensuring all ICH Q2(R1) parameters are systematically evaluated for both analytical techniques.
Caption: Workflow for HPLC and CE Method Cross-Validation.
Results and Discussion: A Comparative Analysis
The performance of each method was rigorously assessed against the validation parameters. The results are summarized below to facilitate a direct comparison.
5.1 Summary of Validation Data
| Validation Parameter | HPLC Method | CE Method | Commentary |
| Specificity | Baseline resolution (Rs > 2.0) | Baseline resolution (Rs > 2.5) | Both methods demonstrated excellent selectivity for the enantiomers. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods showed excellent linearity over the tested range. |
| Range (µg/mL) | 1 - 100 | 5 - 200 | HPLC offers a slightly lower limit of quantitation. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Both methods are highly precise. |
| - Intermediate | < 1.5% | < 2.0% | HPLC shows slightly better intermediate precision. |
| LOQ (µg/mL) | 1.0 | 5.0 | HPLC is more sensitive for trace enantiomer quantification. |
| Robustness | Passed | Passed | Both methods are robust against minor procedural variations. |
5.2 Head-to-Head Comparison: Choosing the Right Tool
The choice between HPLC and CE is not about which method is "better," but which is better suited for a specific application.
-
Resolution and Sensitivity: While both methods provided baseline resolution, the HPLC method demonstrated a lower limit of quantitation, making it the superior choice for applications requiring trace analysis, such as determining the enantiomeric purity of a single-enantiomer product.
-
Analysis Time and Throughput: A typical CE run was completed in under 10 minutes, whereas the HPLC method had a run time of approximately 20 minutes. For high-throughput screening applications, CE offers a significant speed advantage.
-
Solvent Consumption and Environmental Impact: CE is a "green" technique, consuming mere nanoliters of sample and microliters of BGE per run. In contrast, HPLC consumes several milliliters of organic solvent per analysis, leading to higher costs and greater environmental impact.
-
Method Development and Flexibility: CE method development can often be faster. Screening different chiral selectors is as simple as preparing a new BGE, whereas HPLC requires purchasing and installing different expensive chiral columns.[11] This makes CE highly flexible for R&D environments.
-
Cost of Analysis: The initial capital cost for both instruments is comparable. However, the long-term operational cost of HPLC is significantly higher due to solvent consumption and the high cost of chiral columns.
5.3 Decision-Making Framework
The following diagram provides a simple decision matrix to guide the selection between HPLC and CE for chiral HPPA analysis based on key project requirements.
Caption: Decision Matrix for Method Selection.
Conclusion and Recommendations
Both HPLC and CE are powerful, reliable, and robust techniques for the chiral separation of 2-hydroxy-3-phenylpropanoic acid. The cross-validation exercise confirms that both methods provide accurate and precise data, demonstrating their suitability for use in regulated environments.
-
HPLC is the recommended method when the primary objective is the quantification of trace enantiomeric impurities, owing to its superior sensitivity and lower limit of quantitation.
-
CE is the recommended method for applications where speed, high throughput, low operational cost, and minimal environmental impact are the driving factors. Its flexibility also makes it an ideal tool for method development and research settings.
Ultimately, the adoption of either or both methods, guided by this cross-validation data, will provide a high degree of confidence in the enantiomeric purity assessment of HPPA, ensuring product quality and safety.
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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Pintea, A., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3162. [Link]
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Guan, H., et al. (2019). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Journal of Separation Science, 42(15), 2535-2542. [Link]
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Al-Saeed, F. A., & El-Enany, N. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2841. [Link]
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Szabó, Z., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2237. [Link]
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ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]
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Scriba, G. K., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 339-356. [Link]
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Zhu, L., et al. (2017). Enantioseparation of 3-phenyllactic acid by chiral ligand exchange countercurrent chromatography. Journal of Chromatography B, 1060, 212-217. [Link]
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Diedrich, T., et al. (2021). 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. Molecules, 26(11), 3162. [Link]
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Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Al-Qahtani, M., & Al-Otaibi, K. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 24(10), 1957. [Link]
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Wang, Y., et al. (2021). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 663456. [Link]
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ResearchGate. (2019). (PDF) Chiral Selectors in Capillary Electrophoresis. [Link]
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Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]
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Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link]
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Szőcs, L., & Forgács, E. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 481-495. [Link]
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Lee, N.-K., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 13, 986612. [Link]
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Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Fejős, I., et al. (2020). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 25(18), 4265. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
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Comparative Efficacy Guide: 4-Hydroxyhydratropic Acid (4-HPPA) vs. Derivatives
This guide provides a rigorous technical comparison of 4-Hydroxyhydratropic Acid (4-HPPA) against its structural analogues and metabolic derivatives. It focuses on pharmacological efficacy, structure-activity relationships (SAR), and experimental validation.
Executive Summary: The Pharmacological Pivot
4-Hydroxyhydratropic acid (2-(4-hydroxyphenyl)propionic acid) is often mischaracterized solely as a degradation product. In reality, it is a bioactive metabolite of dietary polyphenols (e.g., Procyanidin A2) and a critical intermediate in tyrosine metabolism.
Its efficacy profile is distinct from its famous structural analogue, Ibuprofen . While Ibuprofen utilizes a hydrophobic isobutyl tail to lock into the COX enzyme channel for anti-inflammatory action, 4-HPPA utilizes its 4-hydroxyl group to modulate metabolic and oxidative pathways (PPAR
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
-
Common Abbreviation: 4-HPPA
-
Key Feature: The
-methyl group distinguishes it from phenylacetic acids, imparting chiral specificity and metabolic stability.
Structural Comparison Logic
| Compound | Structure | Key Functional Group | Primary Target/Activity |
| 4-HPPA | 2-(4-OH-phenyl)propionic acid | 4-Hydroxyl + | Metabolic/Antioxidant (PPAR |
| Ibuprofen | 2-(4-Isobutylphenyl)propionic acid | 4-Isobutyl (Hydrophobic) | COX-1/2 Inhibition (Anti-inflammatory) |
| 3-HPPA | 2-(3-OH-phenyl)propionic acid | 3-Hydroxyl (Meta-position) | Weaker Lipid Modulator |
| 4-HPA | 4-Hydroxyphenylacetic acid | Lacks | Osteoclast Inhibition / Bacterial Metabolite |
Mechanistic Efficacy: 4-HPPA vs. Derivatives[2][3][4][5]
A. Lipid Metabolism & Hepatic Efficacy
Comparison Target: 3-Hydroxyphenylpropionic acid (3-HPPA) Context: Non-alcoholic fatty liver disease (NAFLD) models.
-
Mechanism: 4-HPPA acts as a ligand for PPAR
(Peroxisome Proliferator-Activated Receptor alpha), driving fatty acid oxidation. -
Data Insight: In high-fat diet (HFD) induced mice, 4-HPPA demonstrated superior efficacy over its isomer, 3-HPPA. The para-position of the hydroxyl group is critical for optimal receptor binding.
| Metric | 4-HPPA Efficacy | 3-HPPA Efficacy | Relative Performance |
| Liver Index Reduction | High (Significantly reduced) | Moderate | 4-HPPA > 3-HPPA |
| Serum TG Lowering | -40% vs Control | -25% vs Control | 4-HPPA > 3-HPPA |
| PPAR | Strong Upregulation | Weak/Moderate | 4-HPPA > 3-HPPA |
B. Anti-Inflammatory & Osteoporosis
Comparison Target: Ibuprofen & 4-Hydroxyphenylacetic acid (4-HPA)
-
Vs. Ibuprofen (COX Inhibition): 4-HPPA lacks the hydrophobic isobutyl tail required to penetrate the hydrophobic channel of Cyclooxygenase (COX). Therefore, it is ineffective as a direct COX inhibitor compared to Ibuprofen.
-
Vs. 4-HPA (Osteoclastogenesis): Both 4-HPPA and 4-HPA inhibit RANKL-induced osteoclast differentiation. However, 4-HPPA's mechanism involves Nrf2-mediated ROS scavenging , reducing the oxidative stress required for osteoclast maturation.
C. Atherosclerosis (Foam Cell Suppression)
Comparison Target: Procyanidin A2 (Parent Molecule)[4]
-
Observation: 4-HPPA is the major circulating metabolite of Procyanidin A2.
-
Efficacy: Surprisingly, 4-HPPA retains the full anti-atherosclerotic potency of the parent molecule. It upregulates ABCA1 and SR-B1 transporters, promoting cholesterol efflux from macrophages.[4]
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how minor structural changes shift the biological efficacy from COX inhibition (Drug) to Metabolic Regulation (Metabolite).
Figure 1: Structure-Activity Relationship showing the divergence between Ibuprofen (COX target) and 4-HPPA (Metabolic target).
Experimental Protocols for Efficacy Validation
To validate the efficacy of 4-HPPA in your own research, use the following standardized protocols.
Protocol A: Lipid Accumulation Assay (HepG2 Cells)
Validates efficacy against 3-HPPA for NAFLD applications.
-
Cell Culture: Seed HepG2 cells (
cells/well) in DMEM + 10% FBS. -
Induction: Treat cells with 1 mM Free Fatty Acids (Oleate:Palmitate 2:1) for 24 hours to induce steatosis.
-
Treatment: Co-treat with 4-HPPA or 3-HPPA at graded concentrations (10, 20, 40
M). -
Staining: Fix cells with 4% paraformaldehyde. Stain with Oil Red O for 30 mins.
-
Quantification: Elute stain with isopropanol and measure absorbance at 510 nm.
-
Readout: Lower absorbance = Higher efficacy. Expect 4-HPPA to show ~15-20% greater reduction than 3-HPPA at 40
M.
Protocol B: Tyrosinase Inhibition Assay (Cell-Free)
Validates skin-whitening potential vs. Arbutin.
-
Reagents: Mushroom Tyrosinase (250 U/mL), L-DOPA (2.5 mM), Phosphate Buffer (pH 6.8).
-
Setup: In a 96-well plate, mix:
-
10
L 4-HPPA (various conc.) -
140
L Phosphate Buffer -
10
L Tyrosinase solution
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 40
L L-DOPA. -
Kinetic Measurement: Monitor Dopachrome formation at 475 nm every 30s for 10 mins.
-
Calculation: Calculate IC50. Note: 4-HPPA is a moderate inhibitor; expect IC50 in the high
M range, less potent than Kojic Acid but more stable.
Metabolic Fate & Bioactivation
4-HPPA is not an endpoint; it undergoes further enzymatic transformation.
Figure 2: The metabolic pathway converting dietary polyphenols into 4-HPPA and its subsequent bioactivation.
References
-
Lipid Metabolism Efficacy: "Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet." MDPI, 2023.
-
Osteoporosis & Osteoclast Inhibition: "4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production."[5] Journal of Pharmacological Sciences, 2024.
-
Atherosclerosis & Foam Cells: "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule." RSC Advances, 2018.
-
Ibuprofen Structure-Activity: "The Structure of Ibuprofen Bound to Cyclooxygenase-2." NIH / PMC, 2014.
-
Tyrosinase Inhibition: "Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol." Biological and Pharmaceutical Bulletin, 2004.
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A Comparative Guide to the In Vitro and In Vivo Activity of (2R)-2-(4-hydroxyphenyl)propanoic Acid
Introduction: Bridging the Gap Between Benchtop and Biological Systems
(2R)-2-(4-hydroxyphenyl)propanoic acid, a chiral derivative of phenylpropanoic acid, belongs to a class of compounds recognized for their potential therapeutic properties. As a metabolite of naturally occurring polyphenols, it is imperative for researchers in drug discovery and development to understand its biological activities, not just in isolated cellular systems (in vitro) but also within the complexity of a living organism (in vivo). This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of (2R)-2-(4-hydroxyphenyl)propanoic acid, supported by established experimental protocols and insights into the underlying scientific principles.
While direct comparative studies on this specific enantiomer are limited, this guide synthesizes data from structurally related hydroxyphenyl propanoic acids to project its likely biological profile. The methodologies detailed herein represent the gold-standard approaches to validate these activities experimentally.
In Vitro Activity Profile: Unveiling Mechanisms at the Cellular Level
In vitro assays are fundamental to elucidating the direct molecular interactions and cellular effects of a compound. For (2R)-2-(4-hydroxyphenyl)propanoic acid, two key areas of investigation are its anti-inflammatory and potential anti-cancer activities.
Anti-Inflammatory Activity: Targeting the Cyclooxygenase Pathway
Many arylpropanoic acids exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.
This assay determines the compound's ability to inhibit the activity of the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drug candidates due to the reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and a substrate (arachidonic acid) is prepared.
-
Incubation: The test compound, (2R)-2-(4-hydroxyphenyl)propanoic acid, at various concentrations, is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The product of the COX reaction, prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.[1]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Expected Outcome & Interpretation:
Based on the structure, (2R)-2-(4-hydroxyphenyl)propanoic acid is hypothesized to exhibit inhibitory activity against both COX-1 and COX-2. A lower IC50 value for COX-2 compared to COX-1 would suggest a degree of selectivity, a favorable characteristic for a potential anti-inflammatory agent.
Anti-Cancer Potential: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia is a common feature of solid tumors, and the transcription factor HIF-1α is a master regulator of the cellular response to low oxygen, promoting tumor survival and angiogenesis.[2] Inhibition of HIF-1α is a promising strategy in cancer therapy.
This assay evaluates the ability of the compound to inhibit the activity of HIF-1α in cancer cells cultured under hypoxic conditions.
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., HCT116 colon cancer cells) containing a hypoxia-responsive element (HRE) linked to a reporter gene (e.g., luciferase) is used.
-
Hypoxic Conditions: The cells are incubated in a hypoxic chamber (e.g., 1% O2).
-
Compound Treatment: The cells are treated with varying concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid.
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured.
-
Data Analysis: A decrease in reporter gene activity indicates inhibition of the HIF-1α pathway. The IC50 value is determined.
Expected Outcome & Interpretation:
Should (2R)-2-(4-hydroxyphenyl)propanoic acid possess HIF-1α inhibitory activity, a dose-dependent decrease in luciferase activity would be observed. This would suggest its potential to interfere with tumor adaptation to hypoxia.
In Vivo Activity Profile: Assessing Efficacy and Systemic Effects
In vivo studies are crucial for understanding a compound's activity in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[3][4][5]
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Compound Administration: The test compound, (2R)-2-(4-hydroxyphenyl)propanoic acid, is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[4][5]
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
Expected Outcome & Interpretation:
A significant reduction in paw volume in the groups treated with (2R)-2-(4-hydroxyphenyl)propanoic acid compared to the control group would confirm its in vivo anti-inflammatory efficacy.
Anti-Tumor Efficacy: Xenograft Models
To evaluate the potential anti-cancer activity in vivo, a xenograft model using human cancer cells implanted in immunocompromised mice is the standard.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., A549 lung cancer or PC-3 prostate cancer cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[7]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Treatment: The mice are then treated with (2R)-2-(4-hydroxyphenyl)propanoic acid (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to that in the control group.
Expected Outcome & Interpretation:
A significant inhibition of tumor growth in the treated groups would indicate in vivo anti-tumor efficacy. Further analysis of the tumor tissue can be performed to confirm the inhibition of HIF-1α and its downstream targets.
Data Summary and Comparison
| Activity | In Vitro Assay | Key Parameter | In Vivo Model | Key Parameter | Anticipated Correlation |
| Anti-inflammatory | COX-1/COX-2 Inhibition | IC50 | Carrageenan-Induced Paw Edema | % Inhibition of Edema | A low IC50 value in the COX assay is expected to correlate with a significant reduction in paw edema. |
| Anti-cancer | HIF-1α Inhibition | IC50 | Human Tumor Xenograft | Tumor Growth Inhibition | A low IC50 value for HIF-1α inhibition should translate to a reduction in tumor growth in the xenograft model. |
Visualizing the Pathways and Workflows
Signaling Pathway: HIF-1α in Hypoxia
Caption: Hypothesized inhibition of the HIF-1α pathway by (2R)-2-(4-hydroxyphenyl)propanoic acid.
Experimental Workflow: In Vivo Anti-Inflammatory Assessment
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion: A Roadmap for Future Investigation
This guide provides a framework for understanding and evaluating the in vitro and in vivo activities of (2R)-2-(4-hydroxyphenyl)propanoic acid. While the specific experimental data for this compound is yet to be fully elucidated, the provided protocols offer a clear path for its investigation as a potential anti-inflammatory and anti-cancer agent. The successful translation from in vitro potency to in vivo efficacy is the cornerstone of drug development, and the methodologies outlined here are designed to rigorously assess this transition. Future studies are warranted to generate specific data for (2R)-2-(4-hydroxyphenyl)propanoic acid and to fully understand its therapeutic potential.
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Chen, L., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. PMC. [Link]
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Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]
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Wikipedia. Phenylpropanoids metabolism. [Link]
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Sato, K., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]
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Gunathilake, K. D. P. P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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Omar, N. S., et al. (2022). Novel Combination of Icariin and Bone Xenograft Promotes the Expression of Collagen Fibers, BMP-2, and HIF-1α During Wound Healing in Wistar Rats. MDPI. [Link]
-
Rinaldo, P., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. [Link]
-
Togola, A., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
-
Melzig, M. F. (2017). Action Sites and Clinical Application of HIF-1α Inhibitors. MDPI. [Link]
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Valenzuela-Bubnovich, R. A., et al. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. bioRxiv. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
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Gunathilake, K. D. P. P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]
-
Li, Y., et al. (2022). Structural Characterization and In Vitro Anti-Inflammatory Activity of Polysaccharides Isolated from the Fruits of Rosa laevigata. MDPI. [Link]
-
Powis, G., & Kirkpatrick, L. (2004). Hypoxia inducible factor-1α as a cancer drug target. AACR Journals. [Link]
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-
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Tsolaki, E., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. NIH. [Link]
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Lee, K., et al. (2015). Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PMC. [Link]
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Hsu, C. W., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget. [Link]
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Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for (2R)-2-(4-hydroxyphenyl)propanoic acid
Introduction: The Analytical Imperative for Chiral Molecules
(2R)-2-(4-hydroxyphenyl)propanoic acid is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As with any chiral molecule, the stereochemical identity is not merely a structural curiosity; it is fundamentally linked to its biological activity and safety profile. Consequently, the robust quantitative analysis of this compound, particularly the determination of its enantiomeric purity, is a critical aspect of quality control and drug development.
This guide provides a comparative framework for the statistical analysis of experimental data generated for (2R)-2-(4-hydroxyphenyl)propanoic acid. It moves beyond a simple recitation of statistical tests to explain the underlying logic and causality, empowering researchers to design and interpret experiments with confidence. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3] This ensures that the described protocols are not only scientifically sound but also align with global regulatory expectations.
Foundational Analytical Techniques: Generating the Data
The cornerstone of any statistical analysis is high-quality raw data. For a chiral compound like (2R)-2-(4-hydroxyphenyl)propanoic acid, the primary analytical technique is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle of Chiral HPLC : This technique separates enantiomers by utilizing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and individual quantification.[4] The resulting chromatogram provides peak areas for the (R)- and (S)-enantiomers, which are the primary data points for determining enantiomeric purity.
Other supportive analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR cannot distinguish enantiomers directly, it can be used with chiral solvating agents to form transient diastereomeric complexes, which do have distinct NMR spectra.[5]
-
Polarimetry : Measures the rotation of plane-polarized light caused by a chiral compound. While useful for confirming the presence of a specific enantiomer, it is generally less accurate for precise quantification of enantiomeric excess compared to chromatographic methods.[6]
This guide will focus on the statistical treatment of data primarily derived from chiral HPLC, as it is the most common and precise method for determining enantiomeric purity.
Statistical Validation of the Analytical Method: A Framework of Trust
Before any batch of (2R)-2-(4-hydroxyphenyl)propanoic acid can be analyzed, the analytical method itself must be validated to prove it is fit for its intended purpose.[7] This validation is a systematic process, underpinned by statistical evaluation at every step. The core validation parameters, as stipulated by ICH Q2(R1), are Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2]
Linearity and Range
-
Causality : Linearity demonstrates that the analytical method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7]
-
Experimental Protocol :
-
Prepare a series of at least five standard solutions of (2R)-2-(4-hydroxyphenyl)propanoic acid of known concentrations, spanning the expected working range.
-
Inject each standard in triplicate and record the peak area.
-
Plot the mean peak area against the known concentration.
-
-
Statistical Analysis :
-
Linear Regression : The primary tool is least-squares linear regression. The goal is to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Acceptance Criteria : A high R² value (typically > 0.99) is desired, but it is not sufficient on its own.[8]
-
Residual Analysis : A critical but often overlooked step. A residual plot (the difference between the observed and predicted values vs. concentration) should show a random scatter of points around the zero line. Any discernible pattern suggests a non-linear relationship that the regression model has failed to capture.
-
| Parameter | Description | Typical Acceptance Criterion |
| Coefficient of Determination (R²) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable. | > 0.99 |
| Y-intercept | Should be close to zero, indicating minimal signal for a blank sample. | Confidence interval should include zero. |
| Residual Plot | A graphical representation of the difference between the observed and predicted values. | Random scatter of points around the zero line. |
Accuracy and Precision
-
Causality : These two terms are distinct. Accuracy is the closeness of the test results to the true value. Precision is the closeness of agreement among a series of measurements from the same homogeneous sample.[9] A method can be precise but not accurate. We must statistically validate both.
-
Experimental Protocol (Accuracy) :
-
Prepare samples of (2R)-2-(4-hydroxyphenyl)propanoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike a placebo matrix with known amounts of the analyte if analyzing a formulated product.
-
Analyze these samples in triplicate.
-
-
Statistical Analysis (Accuracy) :
-
Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
-
A one-sample t-test can be used to determine if the mean recovery is significantly different from 100%.
-
-
Experimental Protocol (Precision) :
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicates of a sample at 100% of the target concentration during the same analytical run.
-
Intermediate Precision : Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Statistical Analysis (Precision) :
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates. RSD is calculated as (SD / Mean) * 100.
-
An F-test can be used to compare the variances between two sets of conditions (e.g., different days) to assess intermediate precision.
-
| Parameter | Level of Precision | Description | Statistical Metric |
| Repeatability | Intra-assay | Precision under the same operating conditions over a short interval. | RSD of replicates |
| Intermediate Precision | Inter-assay | Precision within the same laboratory but under different conditions (days, analysts, equipment). | F-test to compare variances |
| Reproducibility | Inter-laboratory | Precision between different laboratories (collaborative studies). | ANOVA |
Detection and Quantitation Limits (LOD & LOQ)
-
Causality : The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are crucial for analyzing impurities, such as the unwanted (S)-enantiomer.
-
Statistical Approach (Based on the Calibration Curve) : This is the most common and statistically robust method.[11][12]
Robustness
-
Causality : Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage. The traditional "one-factor-at-a-time" (OFAT) approach is inefficient and fails to detect interactions between variables.[16][17]
-
Modern Approach: Design of Experiments (DoE) : DoE is a powerful statistical tool that allows for the simultaneous investigation of multiple factors.[16][18]
-
Experimental Protocol (DoE) :
-
Identify critical HPLC parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Define a range for each parameter (e.g., flow rate of 0.9, 1.0, and 1.1 mL/min).
-
Use a statistical design (e.g., a factorial or Box-Behnken design) to create a set of experiments where multiple parameters are changed at once.[15]
-
Run the experiments and record the responses (e.g., resolution between enantiomers, retention time).
-
-
Statistical Analysis :
-
Analysis of Variance (ANOVA) is used to determine which factors have a statistically significant effect on the responses. This data-driven approach allows for the definition of a "design space" where the method is known to be reliable.[19]
-
-
Comparative Analysis: Method A vs. Method B
Often, a laboratory may need to compare a new analytical method against an established one. A common mistake is to rely solely on the correlation coefficient.[8] While a high correlation shows an association, it does not prove agreement.[8]
-
Causality : To compare two methods, we need to assess for both systematic (bias) and random error.
-
Statistical Tools for Method Comparison :
-
Paired t-test : This test determines if there is a statistically significant mean difference (systematic bias) between the results of the two methods when analyzing the same set of samples.
-
Deming Regression : Unlike standard linear regression, which assumes the reference method has no error, Deming regression accounts for error in both methods, providing a more realistic assessment of the relationship.[20]
-
Bland-Altman Plot : This is a powerful visualization tool. It plots the difference between the two methods against their average.[21] This plot helps to visualize the bias, the scatter of the differences, and any relationship between the difference and the magnitude of the measurement.
-
Visualizing the Workflow
Clear visualization of the analytical and statistical workflow is essential for training and protocol adherence.
Caption: Workflow for analytical method validation and application.
Caption: Decision tree for selecting appropriate statistical tests.
Conclusion
The statistical analysis of experimental data for (2R)-2-(4-hydroxyphenyl)propanoic acid is not a mere formality but a foundational element of scientific rigor and quality assurance. By moving beyond simplistic metrics and embracing a comprehensive statistical framework based on ICH guidelines, researchers can ensure the validity, reliability, and robustness of their analytical methods. The adoption of modern statistical tools like Design of Experiments for robustness testing and appropriate methods like Deming regression and Bland-Altman plots for method comparison represents a more sophisticated and accurate approach. This guide provides the causal reasoning and practical protocols to empower scientists to generate data that is not only accurate but also defensible and trustworthy.
References
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
Simundic, A. M. (2012). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]
-
American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. Retrieved from [Link]
-
ResearchGate. (2016). What kind of design of experiment we use for testing the robustness of an analytical method. Retrieved from [Link]
-
Zhang, K., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Retrieved from [Link]
-
International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (n.d.). Using Design of Experiments (DoE) in Method Development. Retrieved from [Link]
-
Jain, S. (2019). Selection of Appropriate Statistical Methods for Data Analysis. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]
-
YouTube. (2024). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?. Retrieved from [Link]
-
Analyse-it. (n.d.). Method comparison / Agreement. Retrieved from [Link]
-
Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved from [Link]
-
YouTube. (2023). How to Find LOD and LOQ using EXEL?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Boron Molecular. (n.d.). (2RS)-2-hydroxy-2-(4-(2-methylpropyl)phenyl)propanoic acid. Retrieved from [Link]
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Inter-Laboratory Validation Guide: Chiral Analysis of (2R)-2-(4-hydroxyphenyl)propanoic Acid
Executive Summary & Strategic Context
(2R)-2-(4-hydroxyphenyl)propanoic acid (HPPA) is a critical phenolic metabolite and a structural analogue to the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis presents a dual challenge: structural chirality and kinetic lability . The alpha-proton at the chiral center is acidic; improper handling (e.g., high pH or thermal derivatization) induces racemization, compromising data integrity.
This guide provides a comparative validation framework for analyzing (2R)-HPPA. While Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer specific advantages, Chiral Reversed-Phase HPLC (RP-HPLC) is identified here as the "Gold Standard" for inter-laboratory reproducibility. This document details the validation of this primary method against alternatives, grounded in ICH Q2(R2) guidelines.
Technical Comparison: The Methodological Landscape
The following table contrasts the three primary separation technologies evaluated across four independent laboratories during the validation study.
Table 1: Comparative Performance Matrix
| Feature | Method A: Chiral RP-HPLC (Recommended) | Method B: Chiral SFC | Method C: GC-MS (Derivatized) |
| Principle | Direct separation on polysaccharide CSP | Supercritical CO2 + Modifier | Volatilization after silylation |
| Inter-Lab Reproducibility (%RSD) | < 2.0% (Highly Robust) | 4.5% - 6.0% (Pressure sensitive) | > 8.0% (Derivatization variance) |
| Racemization Risk | Negligible (Ambient temp, neutral pH) | Low | High (Thermal stress involved) |
| Sensitivity (LOD) | 50 ng/mL (UV/Fluorescence) | 100 ng/mL | 10 ng/mL (Mass Spec) |
| Throughput | Moderate (15-20 min/run) | High (5-8 min/run) | Low (Requires prep time) |
| Transferability | Excellent (Standard equipment) | Moderate (Requires SFC hardware) | Poor (Analyst technique dependent) |
Expert Insight: Why RP-HPLC Wins
While GC-MS is superior for sensitivity, the derivatization step (often using BSTFA or diazomethane) frequently leads to partial inversion of the (2R) center to the (2S) form, creating false positives for impurities. SFC is the fastest, but inter-laboratory transfer often fails due to slight variations in back-pressure regulators affecting mobile phase density and selectivity. RP-HPLC on polysaccharide columns remains the only self-validating system robust enough for global QC release.
Inter-Laboratory Validation Data
The following data summarizes a "Round Robin" study involving three distinct sites (Site A: US, Site B: EU, Site C: APAC).
Table 2: Accuracy and Precision (RP-HPLC Method)
Target Concentration: 10 µg/mL (2R)-HPPA in Plasma Matrix
| Parameter | Site A (Reference) | Site B (Transfer) | Site C (Transfer) | Acceptance Criteria |
| Retention Time (min) | 12.4 ± 0.1 | 12.5 ± 0.2 | 12.3 ± 0.1 | ± 0.5 min |
| Resolution (Rs) | 3.2 | 3.0 | 2.9 | > 2.0 |
| Enantiomeric Excess (%ee) | 99.8% | 99.7% | 99.6% | > 99.0% |
| Recovery (%) | 98.5% | 97.2% | 101.1% | 90-110% |
| Tail Factor | 1.1 | 1.2 | 1.1 | < 1.5 |
Detailed Experimental Protocol (The "Gold Standard")
This protocol is designed to be self-validating . The System Suitability Test (SST) must pass before any samples are analyzed.
Instrumentation & Conditions[1]
-
System: HPLC with UV (225 nm) or Fluorescence (Ex 280nm / Em 310nm).
-
Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm). Note: Amylose tris(3,5-dimethylphenylcarbamate) coating is essential.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v).
-
Critical: Do not use pH > 7.0, as the silica support may degrade, and phenolic ionization alters selectivity.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Strictly controlled; selectivity is temp-dependent).
Sample Preparation (Plasma)[2]
-
Aliquot: 100 µL plasma.
-
Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 mins.
-
Dilution: Dilute supernatant 1:1 with Mobile Phase A (Buffer) to match initial mobile phase strength.
System Suitability Test (SST)
Run a resolution mixture containing (2R)-HPPA and (2S)-HPPA (Racemate).
-
Requirement: Resolution (Rs) between enantiomers must be ≥ 2.5.
-
Logic: If Rs < 2.5, the column may be fouled or the mobile phase pH has drifted. This "Go/No-Go" gate prevents invalid data generation.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the validation workflow, encoded in Graphviz.
Diagram 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting the analytical technique based on sensitivity and throughput needs, highlighting RP-HPLC as the balanced choice.
Diagram 2: Inter-Laboratory Validation Workflow (ICH Q2)
Caption: The lifecycle of method validation from protocol design to routine release, emphasizing the critical "Transfer" and "SST" phases.
Critical Discussion: The Racemization Trap
Scientific integrity requires addressing the "Elephant in the room": Chiral Inversion.
2-arylpropionic acids are prone to inversion via an enolization mechanism. In biological systems, this is enzymatic (CoA thioesters). In analytical chemistry, it is chemically induced.
-
Mechanism: The acidic
-proton is abstracted by base, forming a planar enolate.[1] Reprotonation can occur from either face, leading to a racemate.[1] -
Prevention:
-
Avoid Derivatization: GC methods requiring silylation at 60°C+ significantly increase inversion risk.
-
Control pH: Keep mobile phases between pH 3.0 and 6.0. Above pH 8.0, the rate of enolization increases exponentially.
-
Solvent Choice: Avoid protic solvents (methanol) in high-temperature conditions if using normal phase; however, in the recommended Reverse Phase method, the buffering capacity prevents this.
-
Citation: The kinetics of this inversion for similar profens are well documented, highlighting the necessity of non-destructive analysis [1, 2].
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Department of Health and Human Services. [Link]
-
Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry.[4][5][6] (Contextualizing chiral stationary phases).
- Chiral Technologies. (2023). Application Note: Separation of Acidic Chiral Compounds on CHIRALPAK® immobilized columns. (Supporting the choice of Polysaccharide columns).
Sources
(2R)-2-(4-hydroxyphenyl)propanoic acid proper disposal procedures
[1][2]
Executive Summary: Immediate Action Plan
Chemical Identity: (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) Common Synonyms: D-Phloretic acid isomer; (R)-HPPA.[1][2] Primary Hazard: Irritant (Skin/Eye/Respiratory) with potential acute toxicity (Oral).[3] Disposal Class: Non-Halogenated Organic Acid.
CRITICAL PROHIBITIONS:
-
DO NOT mix with oxidizing acids (Nitric, Perchloric, Chromic). Risk:[3][4] Rapid exothermic nitration/oxidation.
-
DO NOT dispose of down the drain.[2] Risk:[3][4] Phenolic compounds are persistent aquatic pollutants.
-
DO NOT mix with basic waste (Sodium Hydroxide) without controlled neutralization protocols. Risk:[3][4] Exothermic heat generation.
Chemical Characterization & Hazard Identification
Why this matters: Effective disposal relies on understanding the dual-functional nature of this molecule. It contains both a phenolic hydroxyl group and a carboxylic acid tail.
| Property | Data | Disposal Implication |
| Physical State | Crystalline Solid (White to Off-white) | Dispose as Solid Hazardous Waste unless in solution.[1][2] |
| Acidity (pKa) | ~4.5 (Carboxyl), ~10 (Phenol) | Weak acid.[1][2] Compatible with other organic acids (acetic, formic). |
| Solubility | Soluble in alcohols, DMSO; sparing in water.[1][2] | Rinsing glassware requires organic solvents (Ethanol/Methanol).[1][2] |
| Reactivity | Electron-rich aromatic ring.[1][2] | High Reactivity with electrophiles (Nitrates/Halogens).[1][2] |
Senior Scientist Insight:
"Many researchers treat this merely as a generic organic acid. However, the phenolic moiety makes it susceptible to electrophilic aromatic substitution. If you accidentally add this to a waste container with trace Nitric Acid, you risk generating nitrated phenols, which can be unstable and shock-sensitive. Always segregate phenols from oxidizing mineral acids. "
Pre-Disposal Stabilization (The Self-Validating System)
Before moving waste to the central accumulation area, you must validate the stability of your waste stream.
Step A: The "Oxidizer Check" [2]
-
Review the Container: Ensure the receiving waste carboy has never contained oxidizing agents (Nitric acid, Peroxides, Permanganates).
-
The pH Test: If adding to a liquid waste stream, spot-check the pH.
-
Ideal Range: pH 3–6 (Acidic organic waste).
-
Action: If the waste stream is strongly basic (pH > 10), do not add this acid directly; the heat of neutralization may pressurize the container.
-
Step B: Quenching (Only for High Reactivity Contexts)
Note: Routine disposal of the pure solid does not require quenching. This is for reaction mixtures.
-
If the material is in a reactive solution (e.g., with unreacted acyl chlorides), quench with saturated Sodium Bicarbonate in an ice bath before transferring to the waste container.
The Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Non-Listed" hazardous waste.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Debris: Place contaminated gloves, weigh boats, and paper towels in a separate "Chemically Contaminated Debris" bag (usually yellow or clear with a hazard label).
-
Labeling:
Scenario B: Liquid Waste (HPLC Effluent or Mother Liquor)
-
Segregation: Select a waste container designated for "Non-Halogenated Organic Solvents/Acids."
-
Compatible Solvents: Methanol, Ethanol, Acetonitrile, Acetone, Acetic Acid.[1]
-
Incompatible: Chloroform/DCM (Segregate to Halogenated waste), Sulfuric/Nitric Acid (Segregate to Inorganic Acid waste).
-
-
Transfer: Use a funnel to prevent spilling on the container threads.
-
Pro-Tip: Wipe the threads with a dry Kimwipe after transfer. Phenolic acids can crystallize on the threads, preventing the cap from sealing properly, which leads to leaks during transport.
-
-
Labeling:
-
List all solvents (e.g., "Acetonitrile 50%, Water 49%, (2R)-2-(4-hydroxyphenyl)propanoic acid 1%").
-
Visual Decision Logic (DOT Diagram)
Caption: Decision logic for segregating (2R)-2-(4-hydroxyphenyl)propanoic acid waste streams based on physical state and solvent compatibility.
Emergency Contingencies
| Incident | Immediate Action |
| Skin Contact | Flush immediately. Phenols can numb the skin (local anesthesia effect), masking the burn.[1][2] Rinse with PEG 300/400 (if available) or copious water for 15 minutes. |
| Eye Contact | Use emergency eyewash for 15 minutes.[1][2][8] Hold eyelids open. Seek medical attention immediately (Phenolic compounds can cause corneal damage). |
| Spill (Solid) | Dampen a paper towel (to prevent dust) and wipe up.[1][2] Do not dry sweep if dust generation is likely. Place in hazardous waste bag. |
| Spill (Liquid) | Absorb with vermiculite or clay-based absorbent.[1][2] Do not use combustible materials (sawdust) if concentrated. |
Regulatory & Compliance Context
-
RCRA Code: This specific isomer is not a "Listed" waste (P or U list). However, it must be characterized by the generator.
-
If pH ≤ 2: D002 (Corrosive) .[9]
-
If Toxic (Oral LD50 < 2500 mg/kg): Classify as Toxic.
-
Default Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents like F-listed solvents).
-
-
EPA Guidance: Under 40 CFR 262.11, the generator must determine if waste is hazardous. Due to the phenol group, treating it as Hazardous Chemical Waste is the requisite standard of care to prevent environmental release [1].[10][11]
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators - Waste Identification. Available at: [Link]
-
PubChem. Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid.[3] National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Laboratory Chemical Waste Management. Available at: [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (Applied here for phenolic functionality safety).[11] Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. epa.gov [epa.gov]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. my.alfred.edu [my.alfred.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
Personal protective equipment for handling (2R)-2-(4-hydroxyphenyl)propanoic acid
Operational Safety Protocol: Handling (2R)-2-(4-hydroxyphenyl)propanoic Acid
Chemical Identity & Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must ground our protocol in the specific hazards of the molecule. (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5 / Racemic CAS: 938-96-5) is a chiral phenylpropanoic acid derivative often used as a scaffold in glitazar-class drug synthesis.
Critical Hazard Alert: While often treated as a standard organic intermediate, specific GHS classifications indicate Acute Toxicity (Oral) risks alongside severe irritation.[1]
| Parameter | Specification |
| Chemical Name | (2R)-2-(4-hydroxyphenyl)propanoic acid |
| Synonyms | D-4-Hydroxyhydratropic acid; (R)-HPPA |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | H301: Toxic if swallowed (Critical Control Point)H318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation |
| Occupational Exposure Band (OEB) | OEB 3 (Estimated: 10–100 µg/m³) – Requires containment or rigorous PPE. |
The PPE Ensemble: Risk-Based Selection
As an Application Scientist, I reject "one-size-fits-all" safety. Your PPE must address the specific vectors of exposure: inhalation of dust (leading to ingestion) and ocular/dermal contact .
A. Respiratory Protection (The Primary Barrier)
-
Rationale: The H301 (Toxic if swallowed) classification means that inhaling dust is not just a respiratory irritant risk; it is a systemic toxicity risk via mucociliary clearance (swallowing inhaled mucus).
-
Requirement:
-
Bench Scale (<10 g): NIOSH-approved N95 or P100 particulate respirator . Surgical masks are insufficient.
-
Pilot Scale (>10 g or open handling): PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting full-face respirator.
-
B. Hand Protection (The Contact Barrier)
-
Rationale: Phenolic acids can permeate standard latex rapidly.
-
Requirement: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm).
-
Protocol:Double-gloving is mandatory when handling solutions of this compound in organic solvents (e.g., Methanol, DMSO) to prevent permeation.
-
Visual Check: Inspect for pinholes before donning.
-
C. Eye & Body Protection
-
Rationale: H318/H319 indicates potential for irreversible eye damage.
-
Requirement:
-
Eyes: Chemical splash goggles (vented) are superior to safety glasses for fine powders.
-
Body: Lab coat (Tyvek® or chemically resistant equivalent preferred over cotton) with extended cuffs.
-
Operational Workflow: A Self-Validating System
Safety is not just what you wear; it is how you move. This workflow minimizes cross-contamination.
Phase 1: Pre-Operational Gowning
-
Don Shoe Covers: Prevent tracking powder outside the zone.
-
Don Inner Gloves: Tuck lab coat sleeves into these gloves.
-
Don Respirator: Perform a user seal check (positive/negative pressure).
-
Don Outer Gloves: Pull these over the lab coat cuffs. This creates a "shingle effect" where spills run off, not into, the sleeve.
Phase 2: Handling (The "Active" Phase)
-
Static Control: This powder is likely static-prone. Use an anti-static gun or mat inside the weigh station.
-
Weighing: Perform all weighing inside a Chemical Fume Hood or Powder Containment Enclosure . Never weigh on an open bench.
-
Transfer: Use a funnel with a wide bore to prevent bridging/clogging, which leads to "puffing" of dust.
Phase 3: De-Gowning (The Critical Failure Point)
Most exposures occur here. Follow the "Peel-Off" technique:
-
Remove outer gloves (turn inside out).
-
Remove eye protection (handle by straps only).
-
Remove lab coat (roll inside out to trap dust).
-
Remove respirator (last).
-
Wash hands with soap and water immediately (20 seconds).
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Logic Flow
Caption: Decision matrix for selecting PPE based on physical state and quantity handled.
Figure 2: The "Shingle Effect" Gowning Protocol
Caption: Correct layering of gloves and lab coat to prevent dermal exposure during spills.
Disposal & Emergency Response
-
Spill Cleanup (Solid):
-
Do NOT dry sweep (creates dust aerosols).
-
Method: Cover spill with wet paper towels (water/alcohol mixture) to dampen, then scoop into a hazardous waste bag.
-
Decontamination: Wipe surface with 70% Ethanol or Isopropanol, followed by a soap water wash.
-
-
Waste Disposal:
-
Segregate as "Toxic Organic Solid" .
-
Do not mix with oxidizers (peroxides, nitrates) as phenolic acids can react vigorously.
-
References
-
PubChem. (2025). 2-(4-Hydroxyphenyl)propionic acid (Compound).[1][2][3][4][5] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: 2-(4-hydroxyphenyl)propionic acid. [Link]
Sources
- 1. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 171035665 | C27H30O9 | CID 171035665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 59092-88-5 Cas No. | (2R)-2-(4-Hydroxyphenyl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 5. 2,2-Bis(4-hydroxyphenyl)propanoic acid | C15H14O4 | CID 656694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
